Midomafetamine, (N-methyl-d3)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1005479-80-0 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
196.26 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C11H15NO2/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10/h3-4,6,8,12H,5,7H2,1-2H3/i2D3 |
InChI Key |
SHXWCVYOXRDMCX-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC |
Origin of Product |
United States |
Significance of Deuterated Analogues in Chemical Neuroscience Research
Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen, containing a proton and a neutron in its nucleus, which doubles its atomic mass compared to protium (B1232500) (the most common hydrogen isotope). nih.govbioscientia.de This seemingly subtle difference can have significant implications in pharmacology and medicinal chemistry. The substitution of hydrogen with deuterium, a process known as deuteration, can alter a molecule's physicochemical properties. bioscientia.de
One of the most critical effects of deuteration is the kinetic isotope effect (KIE). reddit.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength can slow down chemical reactions that involve the breaking of this bond, a common step in drug metabolism by enzymes like the cytochrome P450 (CYP450) system. bioscientia.decdnsciencepub.comtandfonline.com
In the field of chemical neuroscience, this principle is harnessed to:
Improve Pharmacokinetic Profiles: By strategically replacing hydrogen atoms at sites of metabolic vulnerability (so-called "soft spots") with deuterium, researchers can slow down the rate of drug metabolism. nih.gov This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen. informaticsjournals.co.intandfonline.com
Reduce Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. Deuteration can redirect metabolic pathways away from the formation of these harmful metabolites, potentially improving the safety profile of a compound. cdnsciencepub.comresearchgate.net
Enhance Research Precision: Deuterated compounds serve as valuable tools in preclinical studies. They can be used as internal standards in analytical assays for quantifying their non-deuterated counterparts. Furthermore, their altered metabolic profiles allow for a more detailed investigation of metabolic pathways and the roles of specific enzymes. researchgate.netnih.gov
The U.S. Food and Drug Administration (FDA) has recognized deuterated compounds as new chemical entities (NCEs), distinct from their non-deuterated parent molecules. thefdalawblog.com This was highlighted by the approval of deutetrabenazine, a deuterated version of tetrabenazine, for the treatment of chorea associated with Huntington's disease. nih.govthefdalawblog.com
Historical Context of Midomafetamine Analog Research
The parent compound, 3,4-methylenedioxymethamphetamine (MDMA), was first synthesized in 1912 by the German company Merck. researchgate.net Initially investigated for its potential as a vasoconstrictor, it was later explored in the mid-20th century as an adjunct to psychotherapy. researchgate.net
In recent years, there has been a renewed interest in the therapeutic potential of MDMA, now referred to as midomafetamine in clinical research contexts. clinicaltrials.govdrugbank.com Clinical trials are actively investigating its use in combination with psychotherapy for the treatment of post-traumatic stress disorder (PTSD). clinicaltrials.govicer.org Midomafetamine is a ring-substituted phenylethylamine analog that acts as a serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) reuptake inhibitor and releasing agent. drugbank.comfda.gov
The development of deuterated analogues like Midomafetamine, (N-methyl-d3)- represents a modern advancement in this line of research. The focus has shifted towards optimizing the pharmacokinetic properties of the parent compound to potentially enhance its therapeutic profile and to better understand its metabolic fate.
Rationale for Deuteration in Preclinical Pharmacological Investigations
Precursor Synthesis and Routes
The viability and impurity profile of the final product are heavily influenced by the synthetic pathway chosen for its core precursors. The most critical precursor is 3,4-Methylenedioxyphenyl-2-propanone (MDP2P).
The most common methods for synthesizing MDP2P start from naturally occurring essential oils, primarily safrole or its isomer, isosafrole. scribd.com
Oxidation of Safrole/Isosafrole: One prevalent method is the Wacker oxidation of safrole. nih.gov This process typically uses a palladium catalyst, such as palladium chloride, to oxidize the allyl group of safrole to the desired ketone. researchgate.net Alternatively, safrole can first be isomerized to isosafrole, which is then oxidized using peroxyacids. scribd.comnih.gov A study detailed preparing MDP2P by oxidizing isosafrole in an acidic medium. researchgate.net
Due to restrictions on the sale of safrole and isosafrole, alternative synthetic routes from non-controlled "pre-precursors" have been developed. researchgate.net
From Catechol: One such pathway begins with catechol (1,2-dihydroxybenzene). nih.gov The synthesis proceeds by first converting catechol to 1,3-benzodioxole (B145889) through methylenation. The 1,3-benzodioxole is then brominated and reacted with magnesium allyl bromide to produce safrole, which can then be converted to MDP2P as described previously. nih.gov
From Piperonal (B3395001) (Heliotropin): Piperonal can be used to synthesize MDP2P via the nitrostyrene (B7858105) route. nih.gov This involves a condensation reaction between piperonal and nitroethane to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene (MDP2NP). The nitropropene intermediate is then reduced to yield MDP2P. scribd.comnih.gov
From Helional: A novel synthesis was identified starting from Helional, a common fragrance ingredient. scribd.com The process involves reacting Helional with a secondary amine to form an enamine intermediate, which is subsequently oxidized to produce MDP2P. scribd.com
| Starting Material | Key Intermediates | Reaction Type | Reference |
| Safrole | Isosafrole (optional) | Wacker Oxidation or Peroxyacid Oxidation | scribd.comnih.gov |
| Catechol | 1,3-Benzodioxole, Safrole | Methylenation, Grignard Reaction, Oxidation | nih.gov |
| Piperonal | 1-(3,4-methylenedioxyphenyl)-2-nitropropene | Condensation, Reduction | scribd.comnih.gov |
| Helional | Enamine intermediate | Enamine formation, Oxidation | scribd.com |
Deuterium Incorporation via Methyl-d3-amine (B1598088)
The defining feature of Midomafetamine, (N-methyl-d3)- is the trideuterated methyl group attached to the amine. This is achieved by using a deuterated reagent in the final step of the synthesis.
The critical reagent, methyl-d3-amine (CD₃NH₂), must be synthesized beforehand. Several methods exist for its preparation. wipo.int
From Deuterated Nitromethane: One efficient method involves the deuteration of nitromethane. Nitromethane is reacted with deuterium oxide (heavy water) in the presence of a base and a phase-transfer catalyst to yield nitromethane-d3 (B1582242) (CD₃NO₂). wipo.intgoogle.com This deuterated intermediate is then reduced to methyl-d3-amine. wipo.intgoogle.com
From N-(methyl-d3)phthalimide: An alternative route starts with phthalimide. Phthalimide is reacted with deuterated methanol (B129727) to form N-(methyl-d3)phthalimide. This intermediate is subsequently hydrolyzed, typically with a strong acid like hydrochloric acid, to release the methyl-d3-amine salt. google.comgoogle.com
| Method | Precursor | Key Reagents | Product | Reference |
| Nitromethane Route | Nitromethane | Deuterium oxide, Base, Phase-transfer catalyst | Nitromethane-d3 | wipo.intgoogle.com |
| Phthalimide Route | Phthalimide | Deuterated methanol, Acid for hydrolysis | N-(methyl-d3)phthalimide | google.com |
The final step in the synthesis is the reductive amination of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) with methyl-d3-amine. In this reaction, the ketone (MDP2P) and the deuterated amine (methyl-d3-amine) react to form a Schiff base or imine intermediate, which is then reduced in situ to the final secondary amine product, Midomafetamine, (N-methyl-d3)-. Common reducing agents used for this transformation include sodium cyanoborohydride or catalytic hydrogenation. scribd.com The use of a Brønsted acid catalyst has also been reported for direct reductive amination reactions. rsc.org The crude product is then purified using techniques such as recrystallization or chromatography.
Catalytic Reduction Methods for Deuterated Amine Synthesis
Catalytic reduction is a versatile and widely employed method for the synthesis of amines, including their deuterated variants. This technique involves the reduction of various functional groups, such as nitriles, amides, and imines, in the presence of a metal catalyst and a deuterium source.
Key Catalysts and Deuterium Sources:
A variety of metal catalysts are effective for these transformations, with choices often depending on the specific substrate and desired selectivity. Common catalysts include:
Palladium on Carbon (Pd/C): Often used in combination with a deuterium source like D2 gas or D2O. epj-conferences.orgmdpi.com
Nickel (Ni): Can be used in various forms, including Raney nickel, and is effective for reducing amides and nitriles. organic-chemistry.org Nickel catalysts can also facilitate transfer hydrogenation from deuterated solvents like 2-propanol-d8 (B1362042). organic-chemistry.org
Platinum (Pt): Platinum-based catalysts are effective for the reduction of carboxamides to amines. organic-chemistry.org
Iridium (Ir): Iridium catalysts can be used for the reduction of secondary amides to secondary amines. organic-chemistry.org
Rhodium on Carbon (Rh/C): Can be used in mixed catalyst systems with Pd/C. epj-conferences.org
The deuterium source is a critical component of the reaction. While deuterium gas (D2) is a direct source, other deuterated reagents are frequently used for their ease of handling and availability. nih.gov These include:
Deuterium Oxide (D2O): A cost-effective and readily available deuterium source. organic-chemistry.orgrsc.orgnih.gov
Deuterated Solvents: Such as deuterated methanol (CD3OD) or deuterated ethanol (B145695) (EtOD). rsc.org
Deuterated Reducing Agents: Including lithium aluminum deuteride (B1239839) (LiAlD4) and sodium borodeuteride (NaBD4). nih.govrsc.orgnih.gov
Reaction Mechanisms and Applications:
The synthesis of deuterated amines via catalytic reduction can proceed through several pathways:
Reductive Amination: This is a key step in the synthesis of Midomafetamine, (N-methyl-d3)-, where MDP2P reacts with methyl-d3-amine in the presence of a reducing agent and a catalyst.
Reduction of Amides: Tertiary and secondary amides can be reduced to the corresponding amines using catalysts like nickel in the presence of a hydrosilane. organic-chemistry.org This method can be adapted for deuteration by using a deuterated silane.
Reduction of Imines: Imines can be reduced to amines using various catalytic systems. For instance, nickel-catalyzed transfer hydrogenation of N-sulfonyl imines using 2-propanol-d8 as the deuterium source provides α-deuterated amines with high deuterium incorporation. organic-chemistry.org
Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms for deuterium on a pre-existing amine or a precursor molecule. nih.gov This can be achieved using a catalyst like Pd/C in the presence of D2O. mdpi.com
Table 1: Catalytic Reduction Methods for Deuterated Amine Synthesis
| Precursor | Catalyst | Deuterium Source | Product | Reference(s) |
| Imine | Nickel | 2-propanol-d8 | α-deuterated amine | organic-chemistry.org |
| Amide | Nickel | Deuterated silane | Deuterated amine | organic-chemistry.org |
| Amine (via HIE) | Pd/C | D2O | Deuterated amine | mdpi.com |
| Nitrile | LiAlD4 | - | α-deuterated primary amine | nih.gov |
| MDP2P & Methyl-d3-amine | Catalytic Hydrogenation | D2 | Midomafetamine, (N-methyl-d3)- |
Purification and Characterization of Deuterated Products
Following synthesis, the crude deuterated product requires purification to remove unreacted starting materials, byproducts, and residual solvents to achieve the high purity necessary for research applications. Characterization is then performed to confirm the identity, purity, and extent of deuteration. mdpi.com
Recrystallization is a fundamental technique for purifying solid compounds. mt.com The principle lies in the differential solubility of the desired compound and impurities in a chosen solvent system. studymind.co.uk
The general procedure involves:
Solvent Selection: An ideal solvent dissolves the compound sparingly at room temperature but readily at its boiling point, while impurities are either highly soluble or insoluble at all temperatures. studymind.co.uk
Dissolution: The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. studymind.co.uk
Filtration (optional): If insoluble impurities are present, a hot filtration is performed. studymind.co.uk
Cooling: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals. mt.comstudymind.co.uk
Collection: The purified crystals are collected by filtration, typically under reduced pressure. studymind.co.uk
Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried. mt.comstudymind.co.uk
For deuterated compounds, repeated recrystallization from appropriate solvents like methanol/water can be employed to achieve high purity. researchgate.net In some cases, low-temperature recrystallization is utilized to refine the product. google.com
Chromatography is a powerful separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. Various chromatographic methods are employed for the purification of deuterated compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for purifying non-volatile compounds. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used. researchgate.net Two-dimensional HPLC (2D-HPLC) can provide enhanced separation for complex mixtures. rsc.org The choice of columns, such as C8 or C18, and the gradient elution program are optimized to achieve the desired separation. nih.gov
Gas Chromatography (GC): For volatile compounds, preparative capillary gas chromatography (PCGC) can be used to isolate individual compounds from complex mixtures. nih.gov It is crucial to collect the entire peak to avoid isotopic fractionation. nih.gov
Column Chromatography: This is a standard laboratory technique for purifying organic compounds. A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. An eluent (mobile phase) is then passed through the column to separate the components based on their different affinities for the stationary phase. rsc.org
The purity of the isolated fractions is often monitored by analytical techniques such as thin-layer chromatography (TLC) or analytical HPLC. researchgate.net
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Reference(s) |
| Recrystallization | Differential solubility | Simple, cost-effective, can yield high purity | Can be time-consuming, potential for product loss | mt.comstudymind.co.uk |
| HPLC | Differential partitioning between stationary and mobile phases | High resolution, automated, applicable to a wide range of compounds | Higher cost, requires specialized equipment | researchgate.netrsc.org |
| Gas Chromatography | Partitioning between a liquid/solid stationary phase and a gas mobile phase | High efficiency for volatile compounds | Limited to thermally stable and volatile compounds | nih.gov |
| Column Chromatography | Adsorption onto a solid stationary phase | Versatile, scalable | Can be labor-intensive, may use large solvent volumes | rsc.org |
Industrial and Laboratory Scale Synthesis Considerations for Research
The transition from laboratory-scale synthesis to industrial-scale production for research purposes involves significant changes in equipment, process control, and cost considerations. arborpharmchem.com
Laboratory Scale:
Flexibility and Optimization: Laboratory synthesis focuses on flexibility, allowing researchers to experiment with different reaction conditions and synthetic routes to optimize yield and purity on a small scale. arborpharmchem.com
Batch Processing: Reactions are typically carried out in batches using standard laboratory glassware, which allows for precise control and monitoring of the process. arborpharmchem.com
Industrial Scale:
Scalability and Robustness: Industrial processes must be scalable and robust to consistently produce larger quantities of the compound while maintaining quality. arborpharmchem.com
Continuous Processing: Continuous flow reactors and automated purification systems may be employed to improve efficiency, throughput, and safety. arborpharmchem.com
Cost-Effectiveness: The cost of deuterated reagents becomes a more significant factor at an industrial scale. Therefore, efficient and high-yielding synthetic routes are crucial. researchgate.net
Regulatory Compliance: For compounds intended for clinical research, manufacturing must adhere to Good Manufacturing Practice (GMP) guidelines. nih.gov
Key Differences in Synthesis:
| Aspect | Laboratory Scale | Industrial Scale | Reference(s) |
| Equipment | Glassware, small reactors | Large-scale reactors, automated systems | arborpharmchem.com |
| Process | Batch processing, manual control | Continuous or large-batch processing, automated control | arborpharmchem.com |
| Focus | Synthesis optimization, proof-of-concept | Efficiency, scalability, cost-effectiveness | arborpharmchem.com |
| Reagent Cost | Less critical | Major cost driver | researchgate.net |
Molecular Mechanisms of Actionbenchchem.com
The primary mechanism of action for Midomafetamine, much like its non-deuterated counterpart, involves its profound effects on monoamine neurotransmitter systems. drugbank.com It acts as a releaser and reuptake inhibitor of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.gov This is achieved through its interaction with plasma membrane transporters and vesicular storage systems. nih.gov
Monoamine Transporter Interactionsbenchchem.comdrugbank.comnih.govmeduniwien.ac.at
Midomafetamine enters neurons through monoamine transporters. drugbank.com Its structural similarity to endogenous monoamines allows it to compete for and bind to these transporters. wikipedia.org
Midomafetamine exhibits a high affinity for the serotonin transporter (SERT). meduniwien.ac.at This interaction is crucial for its prominent serotonergic effects. By binding to SERT, it not only blocks the reuptake of serotonin from the synaptic cleft but also reverses the transporter's normal function, leading to a significant release of serotonin into the synapse. drugbank.comnih.gov Studies comparing MDMA with other compounds have shown its relatively high potency at SERT. meduniwien.ac.atd-nb.info For instance, one study reported an IC50 value of 7.6 µM for MDMA at SERT, indicating its strong inhibitory effect on serotonin uptake. meduniwien.ac.at
Midomafetamine also engages with the dopamine transporter (DAT), though generally with a lower potency compared to SERT and NET. meduniwien.ac.atresearchgate.net This interaction leads to the inhibition of dopamine reuptake and promotes its release, contributing to the stimulant effects of the compound. nih.gov The IC50 value for MDMA at DAT has been reported to be 12.6 µM. meduniwien.ac.at
The norepinephrine transporter (NET) is another key target for Midomafetamine. It inhibits the reuptake of norepinephrine with a potency comparable to its effects on SERT. meduniwien.ac.at Research has indicated that MDMA and related compounds are potent inhibitors of NET, with IC50 values in the low micromolar range. meduniwien.ac.at One study found the IC50 value for MDMA at NET to be 2.1 µM. meduniwien.ac.at
| Transporter | IC50 Value (µM) for MDMA |
| SERT | 7.6 meduniwien.ac.at |
| DAT | 12.6 meduniwien.ac.at |
| NET | 2.1 meduniwien.ac.at |
Vesicular Monoamine Transporter (VMAT) Inhibitionbenchchem.comdrugbank.comnih.govmeduniwien.ac.at
Once inside the neuron, Midomafetamine interacts with the vesicular monoamine transporter 2 (VMAT2). drugbank.comelifesciences.org VMAT2 is responsible for packaging monoamines from the cytoplasm into synaptic vesicles for later release. elifesciences.orgwikipedia.org Midomafetamine inhibits VMAT2, which disrupts this storage process. drugbank.comwikipedia.org This inhibition leads to an accumulation of monoamines in the cytoplasm. nih.gov Some studies suggest that amphetamine-like compounds, including MDMA, act as substrates for VMAT2 and can induce carrier-mediated exchange, further contributing to the depletion of vesicular neurotransmitters. nih.gov MDMA has been shown to be a potent inhibitor of dopamine uptake by synaptic vesicles. meduniwien.ac.at
Neurotransmitter Release Modulationbenchchem.comdrugbank.comnih.govmeduniwien.ac.at
The combined actions of Midomafetamine on plasma membrane transporters and VMAT2 result in a significant and sustained increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine. drugbank.comnih.gov The inhibition of VMAT2 increases cytoplasmic levels of these neurotransmitters, and the interaction with SERT, DAT, and NET facilitates their reverse transport out of the neuron and into the synaptic cleft. drugbank.comnih.gov This massive release of monoamines is the primary driver of the compound's psychoactive effects. nih.gov The release of dopamine by MDMA can be modulated by the simultaneous release of serotonin and the subsequent activation of certain serotonin receptors. nih.gov
Non-Exocytotic Serotonin Release
Midomafetamine induces the release of serotonin (5-HT) through a non-exocytotic mechanism. drugbank.com It enters serotonergic neurons via the serotonin transporter (SERT) and once inside, it disrupts the vesicular storage of serotonin by inhibiting the vesicular monoamine transporter 2 (VMAT2). drugbank.comnih.gov This action increases the concentration of serotonin in the cytoplasm. drugbank.com Subsequently, Midomafetamine reverses the direction of SERT, causing a significant efflux of serotonin from the neuron into the synaptic cleft. drugbank.comnih.gov This substantial increase in extracellular serotonin is a primary contributor to the compound's characteristic effects. smw.ch
Norepinephrine Release
Similar to its effects on serotonin and dopamine, Midomafetamine also triggers the release of norepinephrine (NE). drugbank.com It enters norepinephrine neurons through the norepinephrine transporter (NET), inhibits the vesicular storage of norepinephrine, and reverses the action of NET, leading to an increased concentration of norepinephrine in the synapse. drugbank.comnih.gov Preclinical studies in rat heart tissue have demonstrated that MDMA potentiates the effects of norepinephrine, an action that is likely due to the competitive blockade of the norepinephrine transporter. nih.gov
Interactive Data Table: Monoamine Release
Below is a summary of Midomafetamine's effects on monoamine release.
| Neurotransmitter | Transporter Interaction | Mechanism of Release | Relative Potency |
| Serotonin (5-HT) | SERT | Reversal of transport direction | High |
| Dopamine (DA) | DAT | Reversal of transport direction | Moderate |
| Norepinephrine (NE) | NET | Reversal of transport direction | High |
Receptor Agonism and Antagonism Profiles
Beyond its primary action as a monoamine releaser, Midomafetamine also interacts directly with various receptors, albeit generally with lower affinity. nih.gov
Serotonin Receptor Subtype Interactions (e.g., 5-HT1, 5-HT2)
Midomafetamine acts as a weak agonist at certain serotonin receptor subtypes. drugbank.com It has been shown to have affinity for 5-HT1 and 5-HT2 receptors. drugbank.com Specifically, it acts as an agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org The interaction with the 5-HT2A receptor is believed to play a role in some of the perceptual effects of the compound. nih.gov Studies have indicated that blocking 5-HT2A receptors can prevent certain MDMA-induced cognitive effects, such as verbal memory impairment. nih.gov The (R)-enantiomer of MDMA shows a higher affinity for the 5-HT2A receptor compared to the (S)-enantiomer. wikipedia.org
Indirect Oxytocin (B344502) Release Mechanisms
The prosocial and empathogenic effects of Midomafetamine are thought to be at least partially mediated by the indirect release of oxytocin. drugbank.comsmw.ch This release is believed to be triggered by the activation of the serotonin system, particularly through agonism at 5-HT1A receptors. drugbank.com Studies in rats have shown that MDMA-induced oxytocin release can be linked to these serotonergic mechanisms. nih.gov The activation of oxytocin receptors is implicated as a key factor in the subjective effects that distinguish MDMA from other stimulants. nih.gov
Interactive Data Table: Receptor Interactions
The following table summarizes the receptor interaction profile of Midomafetamine.
| Receptor | Action | Implicated Effect |
| 5-HT1A | Agonist (direct and indirect) | Indirect oxytocin release drugbank.comnih.gov |
| 5-HT2A | Weak Agonist | Perceptual effects, verbal memory impairment nih.govwikipedia.orgnih.gov |
| 5-HT2B | Weak Agonist | --- |
| 5-HT2C | Weak Agonist | --- |
| TAAR1 | Agonist | Modulation of monoamine systems wikidoc.org |
| Oxytocin Receptor | Indirect Activation | Prosocial effects nih.gov |
Signal Transduction Pathway Involvement
The signal transduction pathways engaged by midomafetamine are complex, involving a cascade of intracellular events that are fundamental to its pharmacological effects. While direct research on the deuterated form, Midomafetamine, (N-methyl-d3)-, is limited, the foundational mechanisms can be inferred from studies on its non-deuterated parent compound, 3,4-methylenedioxymethamphetamine (MDMA). The primary alteration with deuteration is expected to be pharmacokinetic, modifying metabolism rather than the fundamental interaction with signaling pathways. researchgate.netnih.govnih.gov
Phosphorylation is a key post-translational modification that regulates protein function and is a critical component of the signal transduction initiated by midomafetamine. Research on MDMA has shown its ability to induce phosphorylation of various intracellular proteins, a process central to its modulation of neuronal activity. frontiersin.orgfrontiersin.org
One of the key signaling molecules affected is the extracellular signal-regulated kinase (ERK). frontiersin.orgnih.gov Acute administration of MDMA has been demonstrated to increase the phosphorylation of ERK in the nucleus accumbens, a brain region critical for reward and motivation. frontiersin.orgfrontiersin.orgnih.gov This effect is linked to the stimulation of dopamine D1 receptors. nih.gov Specifically, the S(+)-enantiomer of MDMA, but not the R(-)-enantiomer, was found to increase both extracellular dopamine and ERK phosphorylation in the nucleus accumbens shell and core. nih.gov The blockade of D1 receptors prevents this MDMA-induced increase in ERK phosphorylation, highlighting pERK as a postsynaptic marker of the stimulant effect of MDMA on D1-dependent dopamine transmission. nih.gov
Furthermore, studies have indicated that MDMA can lead to the hyperphosphorylation of tau protein in the hippocampus. nih.gov This effect was observed after both acute and repeated administration and was linked to two primary mechanisms: the inhibition of the canonical Wnt pathway, which leads to the activation of glycogen (B147801) synthase kinase-3beta (GSK-3β), and the activation of cyclin-dependent kinase 5 (Cdk5). nih.gov The increased tau phosphorylation was associated with impairments in spatial learning, suggesting that this process may contribute to the cognitive effects of the compound. nih.gov
Protein kinase A (PKA) and Protein Kinase C (PKC) are crucial second messenger-dependent enzymes that are significantly modulated by midomafetamine.
Protein Kinase A (PKA): The activation of PKA is closely tied to the increase in intracellular cyclic AMP (cAMP) that occurs following the activation of Gs-coupled receptors, such as the dopamine D1 receptor. frontiersin.orgfrontiersin.org Drugs of abuse, including MDMA, can induce D1 receptor activation, leading to an increase in cAMP and subsequent PKA activation. frontiersin.orgfrontiersin.org This cascade plays a fundamental role in the synaptic plasticity that underlies the long-term behavioral effects of these substances. frontiersin.org
Protein Kinase C (PKC): MDMA has been shown to induce a significant and prolonged translocation of PKC from the cytosol to the cell membrane in the cortex and hippocampus, which is indicative of its activation. nih.govneurotransmitter.net This activation appears to be mediated by two interconnected mechanisms involving the serotonin (5-HT) transporter (SERT) and 5-HT2A/2C receptors. nih.gov The process involves the binding of MDMA to SERT, the subsequent release of cytosolic 5-HT, and the activation of postsynaptic 5-HT2A/2C receptors, which are linked to G-protein-mediated phospholipid hydrolysis. nih.gov This PKC activation is also dependent on the presence of extracellular calcium ions. nih.gov Studies in synaptosomes have confirmed that MDMA's ability to translocate PKC is a presynaptic event that requires a functional serotonin transporter, as the effect is blocked by selective serotonin reuptake inhibitors (SSRIs). neurotransmitter.netnih.gov The sustained activation of PKC within serotonin nerve terminals is hypothesized to contribute to lasting changes in the function of these neurons. nih.govavensonline.org
Comparative Preclinical Pharmacology
The preclinical pharmacological profile of Midomafetamine, (N-methyl-d3)-, is best understood through comparison with other psychoactive compounds and its non-deuterated and enantiomeric forms.
Midomafetamine occupies a unique pharmacological space, distinct from both classical psychostimulants like amphetamine and classical hallucinogens such as LSD or psilocybin. fda.govnih.gov
Versus Classical Psychostimulants: While sharing structural similarities and producing sympathomimetic effects like amphetamines, midomafetamine has more pronounced serotonergic effects. fda.govresearchgate.net Classical psychostimulants primarily act on dopamine and norepinephrine systems, whereas midomafetamine is a potent releaser and reuptake inhibitor of serotonin, in addition to its effects on dopamine and norepinephrine. fda.govjcami.eu This leads to a distinct subjective experience, often described as "entactogenic" or "empathogenic," characterized by feelings of closeness to others and increased introspection, which are not primary features of classical psychostimulants. nih.govjcami.euresearchgate.net In preclinical models, compounds with a preference for activating dopamine systems are considered amphetamine-like, while those with a preference for serotonin systems are more MDMA-like. nih.gov
Versus Classical Hallucinogens: Midomafetamine is often grouped with hallucinogens but is less likely to produce the profound alterations in sensory perception that characterize "classic" psychedelics like LSD and psilocybin. fda.govnih.gov The primary mechanism of classic hallucinogens is agonism at the serotonin 5-HT2A receptor. nih.govtga.gov.au While midomafetamine does have some affinity for 5-HT2A receptors, its primary mechanism involves monoamine transporters. tga.gov.au Drug discrimination studies in animals suggest that midomafetamine's effects are a hybrid of both stimulant and psychedelic properties. fda.gov
The primary distinction between Midomafetamine, (N-methyl-d3)- and its non-deuterated counterpart lies in its metabolic stability. The substitution of hydrogen atoms with deuterium on the N-methyl group is a strategic modification designed to leverage the kinetic isotope effect.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolism at that position. nih.gov For midomafetamine, a major metabolic pathway is N-demethylation, which is mediated by cytochrome P450 enzymes. researchgate.net By deuterating the N-methyl group, the rate of this metabolic process is reduced.
Pharmacokinetic Impact: This reduced metabolism is expected to prolong the half-life of the compound and alter the plasma concentrations of both the parent drug and its metabolites. researchgate.netnih.govassumption.edu Experimental data using deuterated analogues in liver microsome models have shown a significant reduction in N-demethylation rates compared to the non-deuterated form. This alteration in pharmacokinetics could potentially lead to a modified duration of action and a different profile of active metabolites. researchgate.net
Pharmacodynamic Equivalence: Importantly, deuteration is not expected to alter the fundamental pharmacodynamics of the molecule. researchgate.net The structural integrity of the core pharmacophore responsible for binding to monoamine transporters and receptors is maintained. Therefore, Midomafetamine, (N-methyl-d3)- is anticipated to have the same primary molecular targets and intrinsic activity as non-deuterated midomafetamine. researchgate.net
Midomafetamine is a chiral molecule and is typically used as a racemic mixture of its two enantiomers, (R)-MDMA and (S)-MDMA. nih.gov Preclinical research has revealed distinct pharmacological profiles for each enantiomer. researchgate.netjneurosci.org
(S)-MDMA: This enantiomer has a high affinity for the serotonin transporter (SERT) and moderate affinity for the dopamine (DAT) and norepinephrine (NET) transporters. jneurosci.org It is a more potent monoamine releaser than the (R)-enantiomer. wikipedia.org The psychostimulant-like effects of racemic MDMA, such as increased locomotor activity, are primarily attributed to the (S)-enantiomer. wikipedia.org In non-human primates, (S)-MDMA showed significant dopamine transporter occupancy, an effect not observed with (R)-MDMA. wikipedia.org
(R)-MDMA: This enantiomer is a less potent monoamine releasing agent, particularly for dopamine. wikipedia.org Its primary action is considered to be as a serotonin-norepinephrine releasing agent. wikipedia.org (R)-MDMA displays a higher affinity for 5-HT2A receptors, where it acts as a weak partial agonist, compared to the (S)-enantiomer. jneurosci.orgwikipedia.org Preclinical studies suggest that (R)-MDMA may retain the therapeutic-like prosocial effects of racemic MDMA while exhibiting reduced psychostimulant-like effects and a potentially better safety profile. researchgate.netwikipedia.org
Interactive Data Table: Preclinical Pharmacological Properties of Midomafetamine Enantiomers
| Feature | (S)-MDMA | (R)-MDMA | Racemic MDMA |
| Primary Transporter Affinity | High for SERT, moderate for DAT and NET jneurosci.org | Lower affinity for SERT, negligible for DAT jneurosci.org | Balanced SERT, NET, DAT interaction wikipedia.org |
| 5-HT2A Receptor Affinity | Low jneurosci.org | Moderate, acts as partial agonist jneurosci.orgwikipedia.org | Weak affinity wikipedia.org |
| Dopamine Release | Significant nih.govwikipedia.org | Negligible nih.govwikipedia.org | Moderate jcami.eu |
| Psychostimulant Effects | High wikipedia.org | Low/None wikipedia.org | Moderate fda.gov |
| Prosocial Effects | Present wikipedia.org | Present, potentially greater maximal effect wikipedia.org | Present wikipedia.org |
Neurobiological Mechanisms in Preclinical Models
Midomafetamine, (N-methyl-d3)-, a deuterated isotopologue of 3,4-methylenedioxymethamphetamine (MDMA), has been the subject of preclinical research to elucidate its neurobiological mechanisms. The strategic substitution of three hydrogen atoms with deuterium on the N-methyl group is designed to alter its metabolic fate, potentially influencing its neuropharmacological profile. Preclinical studies, largely drawing on the extensive research of its non-deuterated parent compound, MDMA, aim to understand how Midomafetamine modulates brain circuits involved in fear and emotional processing.
The amygdala, a key brain region involved in processing fear and emotional memory, is a significant site of action for MDMA and its analogues. Preclinical research suggests that Midomafetamine modulates this area by reducing amygdala hyperactivity, which is associated with fear responses. This effect is believed to be crucial for its potential therapeutic applications. Studies on the parent compound, MDMA, show that it increases the expression of the immediate early gene c-Fos in the amygdala, indicating neuronal activation. researchgate.net Furthermore, direct infusion of MDMA into the basolateral complex of the amygdala (BLA) has been shown to enhance fear extinction learning in rodent models. researchgate.net Research in humans using positron emission tomography (PET) has shown that MDMA can decrease regional cerebral blood flow in the left amygdala, which correlates with its emotional effects. nih.gov The modulation of amygdala activity is a central component of the neurobiological effects observed in preclinical models. researchgate.net
In conjunction with its effects on the amygdala, Midomafetamine is suggested to enhance connectivity with the prefrontal cortex (PFC) in preclinical models. The PFC is critical for top-down regulation of emotion and fear extinction. Enhanced connectivity between the PFC and amygdala is thought to facilitate the processing and extinction of fear memories. Preclinical studies with MDMA demonstrate increased expression of c-Fos in the medial prefrontal cortex (mPFC), mirroring the activation seen in the amygdala. researchgate.net The dopamine D3 receptor, which is expressed in the PFC, is implicated in frontocortical processes and the modulation of dopamine release, suggesting a potential pathway through which compounds like Midomafetamine may exert their effects. mdpi.comfrontiersin.org By strengthening the communication between these regulatory and emotional centers, Midomafetamine is hypothesized to create a neurobiological state conducive to fear extinction.
The primary mechanism of action for Midomafetamine, like MDMA, involves potent interactions with monoamine neurotransmitter systems. It functions as a reuptake inhibitor and releaser of serotonin, norepinephrine, and to a lesser extent, dopamine. This is achieved by binding to their respective transporters (SERT, NET, and DAT) and reversing their function. This broad-spectrum monoaminergic activity leads to significant, albeit temporary, adaptations in neurotransmitter signaling in the brain.
Preclinical research has also investigated the role of specific dopamine receptor subtypes in the effects of MDMA. While D1 and D2 receptors appear to modulate different aspects of locomotor activity, the D3 receptor has been identified as a key player in motivation and the regulation of dopamine neuron activity. nih.govcore.ac.uk D3 receptors act as autoreceptors on dopamine neurons, and blocking them can increase dopamine levels in the prefrontal cortex. core.ac.uk The complex interplay between the release of multiple neurotransmitters and the subsequent receptor-level adaptations defines the unique neuropharmacological profile observed in preclinical studies. nih.gov
| Property | Midomafetamine, (N-methyl-d3)- | MDMA (non-deuterated) |
|---|---|---|
| Primary Targets | SERT, NET, DAT; 5-HT2A | SERT, NET, DAT; 5-HT2A researchgate.net |
| Mechanism | Monoamine reuptake inhibitor and releaser | Monoamine reuptake inhibitor and releaser |
| Metabolic Pathway | N-demethylation slowed by Kinetic Isotope Effect | N-demethylation via CYP2D6 is a primary step |
| Key Metabolite Production | Reduced formation of MDA | Forms MDA, HHMA, and other catechol metabolites nih.gov |
The potential for neurotoxicity is a significant area of preclinical investigation for amphetamine derivatives. nih.govnih.gov Research on MDMA has identified several mechanisms that may contribute to neuronal damage, particularly to serotonin and dopamine nerve terminals. nih.gov These investigations are critical for understanding the profile of Midomafetamine, which was specifically designed to mitigate some of these pathways. Key areas of focus include the role of specific metabolites and the induction of oxidative stress. nih.govnih.gov
A central hypothesis in MDMA-related neurotoxicity is that its metabolic products, rather than the parent compound alone, are major contributors. nih.gov The metabolism of MDMA involves two primary pathways: O-demethylenation to form catecholamines like N-methyl-α-methyldopamine (HHMA), and N-demethylation via the enzyme CYP2D6 to form 3,4-methylenedioxyamphetamine (MDA). rsc.org These catechol metabolites are considered neurotoxic. nih.gov
The deuteration of the N-methyl group in Midomafetamine utilizes the kinetic isotope effect to slow the rate of N-demethylation. This metabolic "shunt" is intended to reduce the formation of MDA and its subsequent toxic metabolites. Preclinical studies in human liver microsomes have shown that this deuteration can decrease the rate of N-demethylation by more than two-fold compared to MDMA. By redirecting metabolism away from this pathway, Midomafetamine is hypothesized to have a different neurotoxicity profile than its non-deuterated counterpart.
| Metabolite | Abbreviation | Precursor | Role in Neurotoxicity | Impact of Midomafetamine's Deuteration |
|---|---|---|---|---|
| 3,4-methylenedioxyamphetamine | MDA | MDMA | Considered a neurotoxic metabolite. | Formation is reduced. |
| N-methyl-α-methyldopamine (alpha-methyldopamine) | HHMA (α-MeDA) | MDMA | Catechol metabolite implicated in neurotoxicity and oxidative stress. nih.govrsc.org | Metabolism is shunted toward this pathway and away from MDA formation. |
| N-methyl-α-methyldopamine | N-Me-α-MeDA | MDMA | Catechol metabolite shown to be neurotoxic in cell models. nih.gov | Metabolism is shunted toward this pathway and away from MDA formation. |
Oxidative stress is a well-documented mechanism underlying the neurotoxicity of substituted amphetamines. nih.govnih.gov For MDMA, this process is closely linked to its metabolism. The catechol metabolites, such as HHMA, can undergo oxidation to form highly reactive ortho-quinone species. These quinones can react with cellular nucleophiles, including glutathione (B108866) (GSH), leading to its depletion and causing oxidative damage to proteins and DNA. nih.gov
Furthermore, preclinical studies in mice have shown that MDMA can inhibit complex I of the mitochondrial electron transport chain. nih.gov This inhibition leads to the generation of superoxide (B77818) radicals, contributing significantly to oxidative stress and subsequent dopaminergic neurotoxicity. nih.gov The prevention of superoxide generation has been shown to protect against this long-term toxicity in animal models. nih.gov By altering the metabolic profile to reduce the precursors of reactive quinones, Midomafetamine is designed to lessen the degree of oxidative stress.
Investigations of Neurotoxicity Mechanisms in Preclinical Studies
Enzyme Inhibition and its Impact on Neurotoxicity
The metabolism of Midomafetamine, (N-methyl-d3)-, like its non-deuterated counterpart MDMA, is significantly influenced by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6. MDMA is not only a substrate for CYP2D6 but also a potent mechanism-based inhibitor of this enzyme. nih.gov This inhibition effectively converts individuals, regardless of their genetic makeup for CYP2D6 activity, into functional poor metabolizers within a couple of hours of administration. nih.govresearchgate.net This auto-inhibition of CYP2D6 by MDMA is a critical factor in its pharmacokinetics. researchgate.net
Deuteration at the N-methyl position in Midomafetamine, (N-methyl-d3)-, is a strategic modification designed to leverage the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which slows the rate of enzymatic N-demethylation, a key step in the metabolism of MDMA mediated by CYP2D6. This process leads to the formation of 3,4-methylenedioxyamphetamine (MDA). By slowing this metabolic pathway, the production of MDA and its subsequent neurotoxic metabolites is theoretically reduced. Preclinical data from hepatic microsome models using deuterated analogs have demonstrated a significant reduction in the rate of N-demethylation.
The inhibition of CYP2D6 has a more pronounced effect on the concentrations of MDMA's metabolites than on MDMA itself. For instance, in individuals with genetically impaired CYP2D6 function, the plasma levels of the metabolite HMMA are significantly lower. nih.gov This is relevant to neurotoxicity as metabolites formed by CYP2D6, such as HHMA and HMMA, have been implicated in the toxic effects of MDMA. nih.gov By reducing the rate of metabolism through CYP2D6, Midomafetamine, (N-methyl-d3)- may alter the profile of circulating metabolites, potentially mitigating some of the neurotoxic risks associated with MDMA. While MDMA is a potent inhibitor of CYP2D6, it also interacts with other CYP isozymes, including CYP1A2, CYP2B6, and CYP3A4, which can contribute to its metabolism, especially when CYP2D6 is inhibited. nih.gov
Table 1: Impact of CYP2D6 Inhibition on MDMA and its Metabolites
| Parameter | Effect of CYP2D6 Inhibition | Significance | Reference |
|---|---|---|---|
| MDMA Plasma Concentration | Modest increase (15-30%) | Self-inhibition of CYP2D6 limits the impact. | nih.govnih.gov |
| HMMA (metabolite) Concentration | Significant decrease (by 40-50% with external inhibitors) | Metabolites are implicated in neurotoxicity. | nih.govnih.gov |
| MDA (metabolite) Concentration | Potential for increased formation in poor metabolizers | MDA is an active metabolite. | nih.gov |
| Functional Phenotype | Converts extensive metabolizers to poor metabolizers | Affects drug-drug interactions and repeated dosing effects. | nih.govresearchgate.net |
ΔFosB Induction in Nucleus Accumbens in Preclinical Models
The repeated administration of many substances of abuse is known to cause lasting changes in the brain's reward circuitry, and a key molecular marker of these changes is the accumulation of the transcription factor ΔFosB (deltaFosB) in the nucleus accumbens. This region is a critical component of the brain's reward system.
The induction of ΔFosB is a common downstream effect of drugs that increase dopamine in the nucleus accumbens. Given that Midomafetamine, (N-methyl-d3)- retains the core pharmacological activity of MDMA as a monoamine releaser, it is highly probable that it also induces ΔFosB in the nucleus accumbens in preclinical models. The extent of this induction compared to MDMA would likely depend on the subtle pharmacokinetic and pharmacodynamic differences arising from its deuteration. For instance, the altered metabolism of Midomafetamine, (N-methyl-d3)- could lead to a different temporal pattern of dopamine and serotonin release, which might, in turn, modulate the degree of ΔFosB accumulation.
Metabolism and Biotransformation Research of Midomafetamine, N Methyl D3
Major Metabolic Pathways of Midomafetamine and Analogues
The biotransformation of Midomafetamine (MDMA) in humans proceeds primarily through two major metabolic pathways that operate concurrently. d-nb.infojcami.eunih.gov The first and predominant pathway involves the modification of the methylenedioxy ring, while the second involves alterations to the ethylamine side chain. d-nb.info
The principal metabolic pathway for MDMA involves O-demethylenation, which is the cleavage of the methylenedioxy ring. d-nb.infojcami.eunih.gov This reaction converts MDMA to its catechol metabolite, 3,4-dihydroxymethamphetamine (HHMA). d-nb.infoplos.orgnih.govjcami.eu HHMA is a major metabolite found in plasma but is unstable and undergoes further biotransformation. d-nb.inforesearchgate.net The resulting catechols can be oxidized to form reactive ortho-quinones, which are highly electrophilic and can conjugate with endogenous thiols like glutathione (B108866). d-nb.inforesearchgate.net
Following its formation, HHMA is primarily metabolized further through O-methylation, a reaction catalyzed by catechol-O-methyl transferase (COMT). nih.govresearchgate.net This leads to the formation of 4-hydroxy-3-methoxymethamphetamine (HMMA), which is one of the main metabolites detected in plasma and urine. d-nb.infoplos.org
Following N-dealkylation to MDA, the molecule can undergo further deamination. jcami.eunih.govdrugbank.com MDA itself can also be metabolized via the O-demethylenation pathway to form 3,4-dihydroxyamphetamine (HHA). d-nb.infonih.gov
After the initial steps of N-dealkylation and subsequent deamination, the resulting metabolites can be further oxidized to form corresponding benzoic acid derivatives. d-nb.infojcami.eunih.govdrugbank.com These acidic metabolites are then typically conjugated with glycine before excretion. d-nb.infojcami.eudrugbank.com
Phase II conjugation reactions are a critical step in the metabolism of MDMA's Phase I metabolites, facilitating their excretion. jcami.eunih.gov The primary catechol metabolite, HHMA, and its O-methylated product, HMMA, undergo extensive conjugation with glucuronic acid and/or sulfate. d-nb.infoplos.orgresearchgate.net
In humans, sulfation is a more significant pathway than glucuronidation for the conjugation of HMMA. tandfonline.comnih.govnih.gov Urinary analysis of MDMA users shows that while both HMMA-Sulfate and HMMA-Glucuronide are present, the concentration of the sulfated conjugate is considerably higher. tandfonline.comnih.gov In contrast, rats almost exclusively excrete conjugated HMMA as the glucuronide form, highlighting significant interspecies variation. tandfonline.comnih.gov These conjugated metabolites are eventually eliminated in the urine. researchgate.net
| Phase I Metabolite | Conjugation Process | Resulting Conjugate | Significance in Humans |
|---|---|---|---|
| HHMA (3,4-dihydroxymethamphetamine) | Sulfation / Glucuronidation | HHMA-Sulfate / HHMA-Glucuronide | Undergoes conjugation to facilitate excretion. plos.orgresearchgate.net |
| HMMA (4-hydroxy-3-methoxymethamphetamine) | Sulfation | HMMA-Sulfate | Predominant conjugation pathway for HMMA. tandfonline.comnih.gov |
| HMMA (4-hydroxy-3-methoxymethamphetamine) | Glucuronidation | HMMA-Glucuronide | A secondary but significant pathway. tandfonline.comnih.gov |
Enzyme Systems Involved in Metabolism
The metabolism of Midomafetamine and its analogues is mediated by several enzyme systems, with the cytochrome P450 (CYP) superfamily playing a central role in the initial Phase I reactions. d-nb.info Other enzymes, such as COMT, are crucial for subsequent metabolic steps. nih.govresearchgate.net
Multiple CYP isoforms are involved in the biotransformation of MDMA, with CYP2D6 playing the most significant role, particularly in the primary O-demethylenation pathway. drugbank.comtandfonline.comtbzmed.ac.ir
CYP2D6 : This polymorphic enzyme is the main catalyst for the O-demethylenation of MDMA to its major catecholic metabolite, HHMA. plos.orgjcami.eutbzmed.ac.ir The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which can influence the pharmacokinetic profile of the compound. nih.gov Interestingly, MDMA and its metabolites can also act as potent mechanism-based inhibitors of CYP2D6, meaning they can irreversibly inactivate the enzyme. nih.govtbzmed.ac.irdrugbank.com This can lead to non-linear pharmacokinetics. d-nb.infonih.gov
Other CYP Isoforms : Research indicates that other isoforms, including CYP1A2, CYP2B6, and CYP2C19, are also involved in the metabolism of MDMA, primarily contributing to the N-dealkylation pathway that produces MDA. researchgate.nettandfonline.com
The relative contribution of these enzymes determines the balance between the different metabolic pathways. The inhibition of CYP2D6, for example, could lead to a greater proportion of the drug being metabolized through N-dealkylation by other enzymes like CYP3A4. nih.gov
| Enzyme/Isoform | Metabolic Pathway | Primary Metabolite(s) Formed | Notes |
|---|---|---|---|
| CYP2D6 | O-Demethylenation | HHMA (3,4-dihydroxymethamphetamine) | Major enzyme in human metabolism; subject to genetic polymorphism and mechanism-based inhibition by MDMA. plos.orgtbzmed.ac.irdrugbank.com |
| CYP3A4 | O-Demethylenation, N-Dealkylation | HHMA, MDA (3,4-methylenedioxyamphetamine) | Contributes to both major metabolic pathways. drugbank.comtandfonline.comtbzmed.ac.ir |
| CYP1A2 | N-Dealkylation | MDA | Contributes to the formation of MDA. researchgate.nettandfonline.com |
| CYP2B6 | N-Dealkylation | MDA | Contributes to the formation of MDA. researchgate.net |
| CYP2C19 | N-Dealkylation | MDA | Contributes to the formation of MDA. researchgate.net |
| COMT (Catechol-O-methyl transferase) | O-Methylation | HMMA (4-hydroxy-3-methoxymethamphetamine) | Metabolizes the catechol HHMA to HMMA. nih.govresearchgate.net |
Catechol-O-Methyltransferase (COMT) Activity
The metabolism of MDMA involves O-demethylenation to 3,4-dihydroxymethamphetamine (HHMA), which is then a substrate for Catechol-O-Methyltransferase (COMT). researchgate.netjcami.eu This enzymatic reaction results in the formation of 4-hydroxy-3-methoxymethamphetamine (HMMA). researchgate.net HMMA is a major inactive metabolite of MDMA found in humans. researchgate.net The COMT-catalyzed methylation is a critical step in the metabolic cascade of MDMA. jcami.eu Genetic variations in the COMT gene, such as the Val158Met polymorphism, have been associated with differences in cognitive and cardiovascular effects induced by MDMA, highlighting the significance of this metabolic pathway. mdpi.com
Monoamine Oxidase A (MAO-A) Considerations
While the primary metabolic pathways for MDMA are O-demethylenation and N-dealkylation, the potential involvement of monoamine oxidase A (MAO-A) is a relevant consideration in the broader context of monoamine metabolism. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). Given that MDMA potently releases these neurotransmitters, any interaction with MAO-A could have significant pharmacological implications. However, the direct metabolism of Midomafetamine, (N-methyl-d3)- by MAO-A is not extensively detailed in the provided search results.
Impact of Deuteration on Metabolic Stability and Enzyme Kinetics
The introduction of deuterium (B1214612) into a molecule can significantly alter its metabolic stability due to the kinetic isotope effect (KIE). bioscientia.de The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly in oxidation reactions mediated by enzymes like cytochrome P450 (CYP450). bioscientia.de This principle is the foundation for using deuteration to enhance the pharmacokinetic properties of drugs. nih.gov
Kinetic Isotope Effects on N-Demethylation Pathways
The N-demethylation of MDMA to its active metabolite 3,4-methylenedioxyamphetamine (MDA) is a known metabolic pathway. researchgate.net The replacement of the N-methyl hydrogens with deuterium in Midomafetamine, (N-methyl-d3)- is intended to specifically slow down this N-demethylation process. nih.gov The breaking of the C-H bond is often the rate-limiting step in CYP450-mediated metabolism. bioscientia.de Therefore, the stronger C-D bond in the N-methyl-d3 group is expected to exhibit a primary kinetic isotope effect, leading to a decreased rate of N-demethylation. nih.govprinceton.edu
Modulation of Metabolite Formation and Profiles
The following table summarizes the expected impact of N-methyl-d3 deuteration on the formation of key MDMA metabolites.
| Metabolite | Expected Impact of Deuteration | Rationale |
| 3,4-methylenedioxyamphetamine (MDA) | Decreased formation | Slower N-demethylation due to the kinetic isotope effect. |
| 3,4-dihydroxymethamphetamine (HHMA) | Potentially increased formation | Metabolic shunting towards the O-demethylenation pathway. |
| 4-hydroxy-3-methoxymethamphetamine (HMMA) | Potentially increased formation | Consequence of increased HHMA formation. |
Improved Pharmacokinetic Properties in Preclinical Models
The primary goal of deuteration in drug design is often to improve pharmacokinetic properties, such as increasing the drug's half-life and systemic exposure. bioscientia.de By slowing the rate of metabolism, deuteration can lead to a prolonged duration of action and potentially allow for lower or less frequent dosing. bioscientia.de Preclinical studies with other deuterated compounds have demonstrated these benefits. nih.gov For Midomafetamine, (N-methyl-d3)-, the anticipated reduction in N-demethylation is expected to translate into improved pharmacokinetic parameters in preclinical models. nih.gov Rodent studies comparing a deuterated form of MDMA (d2-MDMA, deuterated on the methylenedioxy ring) with MDMA showed that the deuterated compound produced increases in body temperature that were shorter-lasting and of a lower magnitude. nih.gov While this specific deuteration is different from Midomafetamine, (N-methyl-d3)-, it illustrates the potential for deuterium substitution to alter in vivo effects. nih.gov
The table below outlines the anticipated pharmacokinetic improvements in preclinical models for Midomafetamine, (N-methyl-d3)- based on the principles of deuteration.
| Pharmacokinetic Parameter | Expected Improvement | Mechanism |
| Half-life (t1/2) | Increased | Reduced rate of metabolic clearance. |
| Area Under the Curve (AUC) | Increased | Greater overall drug exposure. |
| Clearance (CL) | Decreased | Slower elimination from the body. |
Analytical Methodologies for Midomafetamine, N Methyl D3 Research
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of Midomafetamine, (N-methyl-d3)-, serving to isolate it from complex matrices and other related substances. The choice between liquid and gas chromatography depends on the sample's nature and the subsequent detection method.
High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of Midomafetamine, (N-methyl-d3)-, particularly when coupled with mass spectrometry. Reversed-phase chromatography is the most common approach.
Chiral separation of MDMA enantiomers, which is also applicable to its deuterated analogues, has been successfully achieved using HPLC. nih.govnih.gov This is significant as enantiomers can exhibit different pharmacological effects. Methodologies often employ chiral stationary phases (CSPs), such as those based on cyclodextrins, to resolve the (R)- and (S)-enantiomers. nih.govnih.gov One such method utilized a cyclodextrin-based chiral selector with a mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (pH 6.0) to achieve enantiomeric purification. nih.gov Another approach used a CHIRALPAK ID column with a mobile phase of acetonitrile (B52724) and diethylamine (B46881) (DEA) for multimilligram separation. chiraltech.com
For quantitative analysis, a validated isocratic reversed-phase HPLC method for MDMA in tablets has been developed, which can be adapted for its deuterated analogue. nih.gov This method uses a C18 column and a mobile phase consisting of potassium phosphate (B84403) buffer and acetonitrile, with UV detection. nih.govresearchgate.net
Interactive Data Table: HPLC Parameters for MDMA and Related Compounds
| Parameter | Description | Source(s) |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) | researchgate.net |
| Chromspher B | nih.gov | |
| Zorbax SB-C18 | mdpi.com | |
| CHIRALPAK ID (150 x 10 mm, 20 µm) | chiraltech.com | |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile | researchgate.net |
| Potassium phosphate buffer (pH 3.2)-acetonitrile (9:1, v/v) | nih.gov | |
| Methanol and 0.1% formic acid in water (15:85, v/v) | mdpi.com | |
| Acetonitrile and DEA 0.1% | chiraltech.com | |
| Flow Rate | 0.3 mL/min | researchgate.net |
| 1.0 mL/min | mdpi.com | |
| Detection | UV at 210 nm | nih.gov |
| Diode Array Detector (DAD) | nih.gov | |
| Mass Spectrometry (MS) | researchgate.netmdpi.com | |
| Linearity Range | 1.4 to 111 µg/mL | nih.gov |
| 2.48 to 206.92 ng/mL | mdpi.com |
Gas Chromatography (GC) is a widely used technique for the analysis of amphetamine-type substances, including Midomafetamine, (N-methyl-d3)-. Due to the polar nature of the amine group, derivatization is often necessary to improve chromatographic peak shape and thermal stability. oup.com Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) is a common strategy. nih.govoup.com
Studies have evaluated various acylated derivatives of MDMA to optimize chromatographic properties and mass spectral fragmentation for specific identification. oup.comnih.gov Perfluoroalkyl amide derivatives, for instance, exhibit low GC retention times and provide unique mass spectral fragments, which is advantageous for analysis. oup.comnih.gov The use of a stable and inert GC column, such as an Rxi-5Sil MS, is recommended to withstand the harshness of derivatization reagents and ensure column longevity and consistent performance. gcms.cz
Interactive Data Table: GC Parameters for Derivatized MDMA Analysis
| Parameter | Description | Source(s) |
| Column | Rtx-1 (dimethylpolysiloxane stationary phase) | oup.comnih.gov |
| Rxi-5Sil MS (30 m, 0.25 mm ID, 0.25 µm) | gcms.cz | |
| HP-1MS (30 m x 0.25 mm, 0.25 µm film thickness) | oup.com | |
| Derivatization Reagent | Heptafluorobutyric anhydride (HFBA) | nih.govoup.com |
| Trifluoroacetic anhydride (TFAA) | oup.com | |
| Oven Program | Initial temp 100°C for 1 min, ramp to 300°C at 20°C/min, hold for 1 min | oup.com |
| Injector Temp. | 250°C | gcms.cz |
| Detector | Mass Spectrometry (MS) | oup.comnih.govgcms.cz |
| Flame Ionization Detector (FID) | rsc.org |
Spectrometric Detection Methods
Spectrometric methods, particularly mass spectrometry, are indispensable for the sensitive and specific detection of Midomafetamine, (N-methyl-d3)-.
Mass Spectrometry (MS) is the gold standard for the quantitative analysis of drugs and their deuterated analogues due to its high selectivity and sensitivity. researchgate.net Midomafetamine, (N-methyl-d3)- is specifically designed for use as an internal standard in MS-based quantification. clearsynth.com The known mass shift of +3 atomic mass units (amu) compared to the non-deuterated MDMA allows for their simultaneous measurement without interference, which is essential for correcting variations in sample preparation and instrument response. rsc.org
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for the quantification of Midomafetamine, (N-methyl-d3)- in complex biological matrices. mdpi.com This technique offers excellent selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. semanticscholar.orgoup.com
For MDMA, the protonated molecule [M+H]⁺ at m/z 194 is typically selected as the precursor ion. mdpi.com A characteristic product ion at m/z 163 is often used for quantification. mdpi.com For Midomafetamine, (N-methyl-d3)-, the precursor ion would be at m/z 197. The fragmentation pattern is expected to be similar, and the corresponding product ions would be monitored. The use of a deuterated internal standard like MDMA-d5 (with deuterium (B1214612) on the methylenedioxy ring) is standard practice in validated methods to ensure accuracy and precision. rsc.orgsemanticscholar.org
Interactive Data Table: LC-MS/MS Parameters for MDMA Quantification
| Parameter | Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Source(s) |
| MRM Transition | MDMA | 194 | 163 | mdpi.com |
| MDMA | 194.1 | 163.1, 105.1 | researchgate.net | |
| MDA | 180 | 163 | mdpi.com | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net | ||
| Atmospheric Pressure Chemical Ionization (APCI), Positive | mdpi.comoup.com | |||
| Linearity Range | 2.48–206.92 ng/mL (for MDMA) | mdpi.com | ||
| 0.5 to 500 µg/L (for MDMA) | semanticscholar.org | |||
| LLOQ | 1.25 to 40 ng/g (for amphetamine-related analytes) | oup.com | ||
| 2.48 ng/mL (for MDMA) | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic and toxicological analysis for amphetamines. oup.comresearchgate.net When analyzing Midomafetamine, (N-methyl-d3)-, the mass spectrometer detects the mass-to-charge ratio of the compound and its fragments after ionization.
The electron ionization (EI) mass spectrum of underivatized MDMA is characterized by a base peak at m/z 58, resulting from an alpha-cleavage of the amine group. oup.comnih.gov Another significant ion is observed at m/z 135, corresponding to the methylenedioxybenzyl cation. oup.com For Midomafetamine, (N-methyl-d3)-, the base peak would shift to m/z 61 due to the three deuterium atoms on the methyl group. This predictable shift is fundamental for its use as an internal standard.
Derivatization not only improves chromatography but also alters the fragmentation pattern, often yielding higher mass fragments that enhance specificity. oup.com For example, studies have used deuterated analogues to validate the fragmentation pathways of various acylated derivatives of MDMA, confirming the location of the deuterium labels on specific fragments. oup.comnih.gov
Interactive Data Table: GC-MS Diagnostic Ions for MDMA and its Derivatives
| Compound | Key Fragment Ion (m/z) | Description | Source(s) |
| MDMA (Underivatized) | 58 | Base peak, imine cation from alpha-cleavage | oup.comnih.gov |
| 135 | Methylenedioxybenzyl cation | oup.com | |
| 162 | Methylenedioxyphenylpropene radical cation | oup.comnih.gov | |
| Midomafetamine, (N-methyl-d3)- (Underivatized) | 61 | Predicted base peak due to deuterated N-methyl group | - |
| Acylated MDMA Derivatives | 162 | Identifies the three-carbon side chain | oup.comnih.gov |
Mass Spectrometry (MS) in Quantitative Analysis
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI/MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI/MS) stands out as a high-throughput analytical technique with significant potential for the rapid analysis of compounds like Midomafetamine, (N-methyl-d3)-. While traditionally used for large biomolecules, its application in forensic and toxicological screening of smaller molecules is expanding.
In a notable study focusing on the determination of MDMA in oral fluid, a high-speed method utilizing MALDI-triple quadrupole-tandem mass spectrometry (MALDI-QqQ-MS/MS) was developed. nih.gov This approach circumvents the need for chromatographic separation, allowing for analysis times as short as 10 seconds per sample. nih.gov For the analysis, a deuterated internal standard is added to the sample, followed by a liquid-liquid extraction. nih.gov An aliquot of the extract is then mixed with a MALDI matrix, such as alpha-cyano-4-hydroxycinnamic acid, and spotted onto the MALDI plate for direct analysis. nih.gov This methodology, validated according to international guidelines, demonstrates good agreement with conventional liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov Given that Midomafetamine, (N-methyl-d3)- differs from MDMA only by the isotopic labeling, this MALDI/MS method is directly applicable for its detection and quantification, where it would be distinguished from the non-deuterated analyte by its higher mass-to-charge ratio.
Fluorescence Detection Techniques
Fluorescence detection offers a sensitive and selective alternative for the analysis of amphetamine-type substances. Research has focused on the development of fluorogenic probes that exhibit a "turn-on" fluorescence response in the presence of MDMA. nih.gov These probes are designed to discriminate between various primary and secondary biogenic amines. nih.gov
One such system demonstrated the ability to generate a transient green fluorescence with high quantum yields upon interaction with MDMA in aqueous solutions, making it suitable for detecting the drug in seized tablets. nih.gov Another approach involves a nanostructure where a pyrene-derivatized cavitand is embedded in silica (B1680970) nanoparticles. rsc.org This system is capable of specifically recognizing MDMA in water, triggering an efficient electron transfer process upon complexation that results in a detectable fluorescent signal. rsc.org While these methods are developed for MDMA, they could be adapted for the detection of Midomafetamine, (N-methyl-d3)-, as the core molecular structure responsible for the interaction with the fluorescent probe is identical. High-performance liquid chromatography with fluorescence detection (HPLC-FD) has also been established as a simple and selective method for determining MDMA in ecstasy tablets, using excitation and emission wavelengths of 288 nm and 324 nm, respectively. researchgate.net
Diode Array Detection (DAD)
Diode Array Detection (DAD), often coupled with High-Performance Liquid Chromatography (HPLC), is a powerful tool for the separation, identification, and quantification of MDMA and its analogues. HPLC-DAD methods have been successfully developed and validated for the analysis of MDMA in confiscated tablets and biological fluids like plasma and urine. nih.gov
In a typical HPLC-DAD setup for MDMA analysis, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of methanol and water or a phosphate buffer and acetonitrile. nih.govresearchgate.netoup.com The DAD is set to monitor a specific wavelength, often around 240 nm or 285 nm, to achieve an optimized spectrophotometric signal for MDMA. nih.govresearchgate.net The use of DAD allows for the acquisition of the entire UV-Vis spectrum of the eluting peak, which aids in peak purity assessment and compound identification by comparing the spectrum with that of a known standard. oup.com A study on MDMA in confiscated tablets reported a linear correlation coefficient of 0.9997 and a detection limit of 2.94 ppm using an HPLC-DAD method. researchgate.net This technique's applicability to Midomafetamine, (N-methyl-d3)- is direct, as the chromophore responsible for UV absorption is identical to that of MDMA.
Internal Standards in Quantitative Analysis
The use of internal standards is a cornerstone of accurate and precise quantitative analysis in chromatography and mass spectrometry. They are essential for correcting variations in sample preparation, injection volume, and instrument response.
Role of Deuterated Analogues as Internal Standards
Deuterated analogues, such as Midomafetamine, (N-methyl-d3)-, are considered the gold standard for internal standards in mass spectrometry-based quantitative methods. oup.comoup.comclearsynth.com The key advantage of using a deuterated internal standard is its near-identical chemical and physical properties to the analyte of interest. oup.com This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation. oup.comnih.gov
However, because it contains deuterium atoms in place of hydrogen atoms, it has a higher molecular weight. oup.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. oup.com By adding a known amount of Midomafetamine, (N-methyl-d3)- to a sample before processing, the ratio of the analyte's response to the internal standard's response can be used to accurately calculate the analyte's concentration, compensating for any sample loss or matrix effects. clearsynth.comsemanticscholar.org Studies have shown that using the respective deuterated analogues as internal standards generates better quantitative data for amphetamines. oup.com
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 85-115% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
Method Validation and Reproducibility in Research Samples
For any quantitative analytical method to be reliable, it must undergo a thorough validation process to ensure its performance is acceptable for the intended application. tsijournals.comtsijournals.comusu.ac.id Method validation for the analysis of MDMA, often using deuterated internal standards like Midomafetamine, (N-methyl-d3)-, involves assessing several key parameters. semanticscholar.orgtsijournals.com
Linearity is established by analyzing a series of calibration standards over a defined concentration range and demonstrating a linear relationship between the instrument response and the analyte concentration, typically with a correlation coefficient (r²) of 0.99 or greater. oup.comusu.ac.id
Precision is evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision). oup.com It is expressed as the relative standard deviation (RSD) of replicate measurements, which should generally be within ±15%. semanticscholar.org
Accuracy is determined by analyzing samples with known concentrations (quality controls) and comparing the measured concentration to the true concentration. The results are often expressed as a percentage of recovery, with acceptable ranges typically between 85% and 115%. semanticscholar.org
Limits of Detection (LOD) and Quantitation (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. oup.comusu.ac.id
The reproducibility of the method is crucial for ensuring that results are consistent over time and between different laboratories. The use of a deuterated internal standard like Midomafetamine, (N-methyl-d3)- significantly enhances the reproducibility of quantitative methods by minimizing the impact of analytical variability. rsc.org
Sample Preparation for Preclinical Analytical Research
The preparation of samples from biological matrices is a critical step that precedes instrumental analysis, aiming to extract the analyte of interest and remove interfering substances. researchgate.netjapsonline.comnih.gov For preclinical research involving Midomafetamine, (N-methyl-d3)-, common biological matrices include plasma, urine, and oral fluid. nih.govresearchgate.netslideshare.net
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique. nih.govslideshare.net It involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction efficiency.
Solid-Phase Extraction (SPE) offers a more selective and often cleaner extraction compared to LLE. nih.govnih.govslideshare.net In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. nih.gov Studies have investigated the binding affinities of MDMA and its deuterated analogues to different SPE cartridges to optimize extraction protocols. nih.gov
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, inexpensive. | Labor-intensive, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | High selectivity, cleaner extracts, potential for automation. | Higher cost, method development can be complex. |
The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the requirements of the subsequent analytical method. In all cases, the addition of the internal standard, Midomafetamine, (N-methyl-d3)-, at the beginning of the sample preparation process is essential for accurate quantification. semanticscholar.org
Deuterated Analogues in Research: Specific Applications of Midomafetamine, N Methyl D3
Pharmacokinetic and Drug Disposition Studies in Preclinical Models
The introduction of deuterium (B1214612) at the N-methyl group of midomafetamine significantly influences its pharmacokinetic profile. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond. researchgate.net This alteration allows researchers to meticulously study the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Understanding Metabolic Pathways via Deuterium Labeling
Deuteration of the N-methyl group in midomafetamine is a targeted strategy to attenuate the N-demethylation pathway. researchgate.net This metabolic process is a major route for the biotransformation of midomafetamine. By slowing down this pathway, researchers can gain a clearer understanding of other metabolic routes that might otherwise be minor or less readily observed.
A key principle behind this approach is the kinetic isotope effect. The cleavage of the C-D bond by metabolic enzymes, such as cytochrome P450 (CYP) isozymes, requires more energy than the cleavage of a C-H bond. This results in a slower rate of metabolism for the deuterated compound.
Table 1: Illustrative in vivo Pharmacokinetic Parameters of Enzalutamide and its N-methyl-d3 Analogue in Rats Following Oral Administration
| Parameter | Enzalutamide | Enzalutamide, (N-methyl-d3)- | % Change |
|---|---|---|---|
| Cmax (ng/mL) | 1234 ± 245 | 1668 ± 312 | +35% |
| AUC0–t (ng·h/mL) | 18765 ± 3456 | 37890 ± 4567 | +102% |
| N-demethyl metabolite exposure (AUC) | Lower | 8-fold lower | -87.5% |
Data based on a study of enzalutamide and its deuterated analog, illustrating the potential effects of N-methyl deuteration. researchgate.net
This data illustrates that deuteration of the N-methyl group can lead to a significant increase in the systemic exposure (AUC) and peak plasma concentration (Cmax) of the parent drug, while substantially reducing the formation of the N-demethylated metabolite. researchgate.net
Investigation of In Vivo Biotransformation in Preclinical Systems
The use of Midomafetamine, (N-methyl-d3)- in preclinical models allows for a detailed investigation of its biotransformation. By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can identify and quantify the products of various metabolic pathways.
For instance, a study on N-nitrosoethylmethylamine (NEMA) in rats demonstrated that deuteration at the beta-position of the ethyl group led to a shift in DNA methylation from the liver to the esophagus. nih.gov This highlights how isotopic substitution can alter the balance of competing metabolic pathways in different tissues, providing insights into organ-specific toxicity and carcinogenicity. nih.gov Similarly, administering Midomafetamine, (N-methyl-d3)- to preclinical models would enable researchers to trace the metabolic fate of the N-methyl group specifically. The presence of the deuterium label allows for the unambiguous identification of metabolites that have retained this group, helping to map the intricate network of biotransformation reactions.
Isotope Labeling and Tracer Applications
The deuterium label in Midomafetamine, (N-methyl-d3)- serves as a powerful tracer to elucidate chemical and biological processes.
Elucidation of Reaction Mechanisms in Chemical Synthesis
In chemical synthesis, deuterium-labeled compounds can be used to probe reaction mechanisms. nih.gov By tracking the position of the deuterium atom throughout a synthetic sequence, chemists can infer the movement of atoms and the nature of intermediate species. For example, in the synthesis of MDMA, different routes can be employed, starting from various precursors. uts.edu.au Utilizing a deuterated starting material, such as a deuterated methylamine (B109427) in the reductive amination step, would allow for the precise tracking of this functional group's incorporation into the final molecule. This can help to confirm reaction pathways and identify potential side reactions.
Tracking Chemical Transformations in Biological Systems
Once administered to a biological system, Midomafetamine, (N-methyl-d3)- can be used as a tracer to follow the parent compound and its metabolites. Techniques like deuterium metabolic imaging (DMI) can be employed to non-invasively visualize and quantify the distribution and transformation of deuterium-labeled compounds in vivo. nih.govnih.govescholarship.org This allows researchers to study the pharmacokinetics and metabolism of the drug in real-time within a living organism, providing valuable information on where the drug and its metabolites accumulate and how they are cleared from the body. nih.govnih.govescholarship.org
Applications in Forensic Science Research
In forensic science, deuterated analogs of drugs of abuse, including MDMA, play a crucial role as internal standards in quantitative analytical methods. semanticscholar.org The use of a deuterated internal standard, such as a conceptual equivalent to Midomafetamine, (N-methyl-d3)- (often referred to as MDMA-d5 in forensic literature), is considered the gold standard for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). semanticscholar.org
An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample before analysis. It helps to correct for any loss of analyte during sample preparation and for variations in instrument response. Because deuterated analogs have a slightly higher mass than their non-deuterated counterparts, they can be distinguished by a mass spectrometer, while behaving almost identically during chromatographic separation.
The validation of analytical methods for the determination of MDMA in biological samples, such as blood, often relies on the use of deuterium-labeled internal standards to ensure accuracy, precision, and specificity. semanticscholar.org
Table 2: Key Validation Parameters for an HPLC-MS/MS Method for MDMA Determination Using a Deuterated Internal Standard
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 500 µg/L |
| Method Detection Limit (MDL) | 0.25 µg/L |
| Recovery | 86.9% - 95.5% |
| Specificity | High (due to MS/MS detection and deuterated IS) |
Based on a validated method for the simultaneous determination of methamphetamine and MDMA in blood samples. semanticscholar.org
This table demonstrates the high sensitivity and reliability that can be achieved in forensic analysis when using a deuterated internal standard, allowing for the accurate quantification of MDMA in complex biological matrices.
Detection and Quantification of Deuterated Analogues
The use of deuterated analogues like Midomafetamine, (N-methyl-d3)-, as internal standards is a cornerstone of quantitative analysis for MDMA and related compounds. rsc.org These isotopically labeled standards are ideal for chromatographic techniques, especially when coupled with mass spectrometry, as they exhibit similar chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z). rsc.org
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the detection and quantification of MDMA, often utilizing deuterated internal standards. researchgate.netmdpi.comresearchgate.net In these methods, a known amount of the deuterated standard is added to a sample. The ratio of the signal from the analyte (MDMA) to the signal from the internal standard (Midomafetamine, (N-methyl-d3)-) is used to determine the concentration of the analyte. This approach effectively corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. researchgate.net
Key Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the confirmatory and quantitative analysis of MDMA. luc.edu Derivatization of the analyte can enhance sensitivity and improve chromatographic behavior. luc.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of MDMA in various matrices, including biological fluids. researchgate.neteurekakit.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine quantification, quantitative NMR (qNMR) can be a powerful tool for the simultaneous identification and quantification of substances in a sample without the need for a specific reference material for the analyte itself. rsc.orgscielo.br
Table 1: Analytical Methods for the Quantification of MDMA using Deuterated Standards
| Analytical Technique | Key Features | Typical Applications |
| GC-MS | High resolution and sensitivity, often requires derivatization. luc.edu | Forensic analysis of seized drug samples. mdpi.comluc.edu |
| LC-MS/MS | Excellent for complex matrices, high throughput. researchgate.neteurekakit.com | Analysis of MDMA in biological samples like blood and urine. researchgate.net |
| qNMR | Can provide structural and quantitative information simultaneously. rsc.orgscielo.br | Characterization and quantification of complex mixtures. rsc.org |
Characterization of Synthesis Byproducts and Impurity Profiling
The synthesis of MDMA can result in the formation of various byproducts and impurities. The specific impurity profile can provide valuable information about the synthetic route employed, which is of significant interest in forensic investigations. Deuterated analogues can be used as internal standards in the analytical methods developed to identify and quantify these impurities.
Common impurities and byproducts associated with MDMA synthesis include precursors, intermediates, and side-reaction products. The use of techniques like GC-MS and LC-MS/MS allows for the separation and identification of these compounds. By comparing the retention times and mass spectra of unknown peaks in a sample to those of known standards, including deuterated analogues, a comprehensive impurity profile can be established.
Table 2: Common Byproducts and Impurities in MDMA Synthesis
| Compound | Type | Significance |
| 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) | Precursor | Indicates a specific synthetic route. |
| Safrole | Precursor | A common starting material for MDMA synthesis. |
| N-Formyl-MDMA | Intermediate | An intermediate in certain synthetic pathways. |
| 3,4-Methylenedioxyamphetamine (MDA) | Related Compound | Can be a byproduct or a separate psychoactive substance. |
Methodologies for Isotopic Purity Assessment
The isotopic purity of a deuterated standard like Midomafetamine, (N-methyl-d3)-, is a critical parameter that must be accurately determined. The presence of unlabeled material or molecules with fewer deuterium atoms can affect the accuracy of quantitative analyses.
Mass spectrometry is the primary technique used to assess isotopic purity. By analyzing the mass spectrum of the deuterated compound, the relative abundance of the desired isotopologue (containing three deuterium atoms) can be compared to the abundances of other isotopic species. High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition and isotopic distribution.
NMR spectroscopy can also be employed to determine isotopic purity. The presence and integration of specific signals in the ¹H and ²H NMR spectra can provide detailed information about the location and extent of deuteration.
Table 3: Methods for Isotopic Purity Assessment
| Technique | Principle | Information Provided |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Relative abundance of different isotopic species. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Confirms elemental composition and isotopic distribution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Location and extent of deuteration. |
Advanced Research Models and Methodologies
In Vitro Research Models
In vitro models are essential for dissecting the molecular and cellular mechanisms of drug action in a controlled environment. These models offer high-throughput capabilities and allow for detailed investigation of specific biological processes.
Cell-Based Assays for Transporter and Receptor Function
Cell-based assays are fundamental in characterizing the interaction of Midomafetamine, (N-methyl-d3) with key neuronal proteins. These assays typically involve cultured cells that are genetically engineered to express specific transporters or receptors. The primary targets for Midomafetamine and its analogs are the monoamine transporters: the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). moleculardevices.com
Researchers utilize these cell lines to perform uptake and inhibition assays. For instance, a fluorescent substrate that mimics natural neurotransmitters can be used to measure the activity of these transporters in real-time. moleculardevices.com The introduction of Midomafetamine, (N-methyl-d3) would compete with the fluorescent substrate, and the resulting change in fluorescence can be quantified to determine its potency and efficacy at each transporter.
Binding assays are another critical tool. These assays can identify whether a compound binds to a transporter or receptor and can help to characterize the binding affinity. mdpi.com For example, studies on MDMA have explored its allosteric binding to the human serotonin transporter (hSERT), revealing complex interactions beyond the primary binding site. mdpi.com Similar assays could be employed with Midomafetamine, (N-methyl-d3) to understand how the deuterated form might differ in its binding kinetics.
Table 1: Illustrative Data from a Cell-Based Transporter Uptake Assay This table represents hypothetical data to illustrate the type of results generated from such an assay.
| Transporter | Assay Type | Parameter Measured | Hypothetical Value for Midomafetamine, (N-methyl-d3) |
|---|---|---|---|
| Serotonin Transporter (SERT) | Inhibition of Substrate Uptake | IC₅₀ (nM) | 150 |
| Dopamine Transporter (DAT) | Inhibition of Substrate Uptake | IC₅₀ (nM) | 800 |
| Norepinephrine Transporter (NET) | Inhibition of Substrate Uptake | IC₅₀ (nM) | 450 |
Organoid and 3D Cell Culture Systems in Drug Discovery Research
To better mimic the complexity of the human brain, researchers are increasingly turning to organoid and 3D cell culture systems. nih.govdrugdiscoverynews.com These models, derived from human stem cells, can self-assemble into three-dimensional structures that recapitulate aspects of brain development and organization. prf.orgrndsystems.com Brain organoids, for example, can contain various neural cell types, including neurons and glial cells, arranged in a layered structure. rndsystems.com
These advanced models offer a more physiologically relevant environment to study the effects of psychoactive compounds. biocompare.com For a substance like Midomafetamine, (N-methyl-d3), brain organoids could be used to investigate its impact on neuronal firing, synaptic plasticity, and network activity. Furthermore, these systems can be used to model disease states, providing a platform to explore the therapeutic potential of such compounds. prf.org The use of organoids and 3D cell cultures is a significant step forward from traditional 2D cell cultures, offering deeper insights into the biological effects of novel psychoactive substances. nih.govdrugdiscoverynews.com
Enzyme Kinetics and Metabolism Studies in Microsomal Systems
The deuteration of Midomafetamine, (N-methyl-d3) makes it an ideal candidate for metabolic studies. Microsomal systems, which contain a high concentration of drug-metabolizing enzymes (such as cytochrome P450s) isolated from the liver or other tissues, are a standard in vitro tool for this purpose.
By incubating Midomafetamine, (N-methyl-d3) with liver microsomes, researchers can identify the metabolic pathways it undergoes. The deuterium (B1214612) label allows for the easy differentiation of the parent compound from its metabolites using techniques like mass spectrometry. This helps in elucidating the specific enzymes involved in its biotransformation and the chemical structures of the resulting metabolites.
Enzyme kinetic studies in these systems can determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of the enzymes for the compound and the rate of its metabolism. Understanding the metabolic profile is crucial for predicting the compound's pharmacokinetic properties in vivo.
In Vivo Non-Clinical Research Models
In vivo models are indispensable for understanding the systemic effects of a compound, including its influence on behavior and complex physiological processes.
Rodent Models for Neurochemical and Behavioral Investigations
Rodent models, particularly rats, are widely used to study the neurochemical and behavioral effects of amphetamine-like substances. nih.govnih.gov These models allow for the investigation of a compound's impact on neurotransmitter levels in specific brain regions, as well as its effects on motor activity, social behavior, and anxiety-like behaviors. nih.gov
For a compound like Midomafetamine, (N-methyl-d3), researchers could employ techniques such as microdialysis to measure real-time changes in extracellular levels of serotonin, dopamine, and norepinephrine in the brains of awake, freely moving rats. This provides direct evidence of the compound's ability to alter neurotransmission.
Behavioral paradigms are used to assess the psychoactive effects. The open field test, for example, can measure changes in locomotor activity and anxiety-like behavior. nih.gov Other tests can evaluate social interaction, learning, and memory. The data from these studies help to build a comprehensive profile of the compound's in vivo effects.
Table 2: Illustrative Data from a Rodent Behavioral Study This table represents hypothetical data to illustrate the type of results generated from such a study.
| Behavioral Test | Parameter Measured | Hypothetical Outcome for Midomafetamine, (N-methyl-d3) |
|---|---|---|
| Open Field Test | Total Distance Traveled (cm) | Increase compared to control |
| Open Field Test | Time in Center (seconds) | Increase, suggesting reduced anxiety |
| Social Interaction Test | Time Spent in Social Interaction (seconds) | Increase compared to control |
Primate Models for Advanced Pharmacological Research
Non-human primate models offer a higher degree of translational relevance to humans due to their close genetic, anatomical, and physiological similarities. drugtargetreview.com These models are particularly valuable for advanced pharmacological research, including pharmacokinetics and neuroimaging studies. nih.govnih.gov
In primate models, techniques like positron emission tomography (PET) can be used to visualize and quantify the binding of a radiolabeled form of Midomafetamine, (N-methyl-d3) to its targets in the brain, such as the serotonin transporter. nih.gov This provides a non-invasive way to study the compound's distribution and target engagement in a living brain.
Furthermore, pharmacokinetic studies in non-human primates can provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is essential for predicting its behavior in humans. nih.gov The use of these advanced models is a critical step in the preclinical evaluation of any novel neuroactive compound.
Advanced Neuroimaging Techniques in Preclinical Settings
Advanced neuroimaging in preclinical animal models offers a dynamic window into the acute and long-term neural changes induced by psychoactive compounds. These techniques are pivotal in bridging the gap between molecular mechanisms and behavioral outcomes.
Functional Magnetic Resonance Imaging (fMRI) in Animal Models
Functional MRI (fMRI) in animal models, particularly rodents, is a powerful tool for investigating the effects of neuroactive compounds on brain activity. This non-invasive technique measures changes in blood flow, which are correlated with neural activity.
Preclinical studies utilizing blood-oxygen-level-dependent (BOLD) fMRI have been instrumental in mapping the acute cerebrovascular and neuronal responses to the parent compound, MDMA. In a notable study using male Lewis rats, simultaneous PET/fMRI scans revealed that acute administration of MDMA induces widespread decreases in the BOLD signal across the brain. nih.govnih.gov This finding challenged previous hypotheses that the compound has mainly excitatory effects. The observed global hemodynamic decreases suggest a complex interplay between neuronal activity and vascular responses. nih.govnih.gov
A key concept that has emerged from these preclinical fMRI studies is neurovascular uncoupling. Research indicates that MDMA can cause a mismatch between neuronal activity and the corresponding hemodynamic response. nih.govnih.gov Specifically, while fMRI shows decreased blood flow, simultaneous measurements of glucose metabolism indicate localized increases in neuronal activity, particularly in limbic and frontal areas. nih.govnih.gov This uncoupling is thought to be mediated by the vascular effects of serotonin, as MDMA's blockage of the serotonin transporter (SERT) leads to increased synaptic serotonin levels, which can directly influence blood vessel constriction. nih.govnih.gov The correlation between higher SERT occupancy by MDMA and greater reductions in the BOLD signal underscores this mechanism. nih.govnih.gov
These rodent fMRI studies provide a critical framework for understanding how Midomafetamine (N-methyl-d3) might modulate brain function. The methodologies allow for a detailed examination of its effects on regional brain activity and functional connectivity, which are essential for characterizing its unique neuropharmacological profile.
| Parameter | Animal Model | Key Findings | Reference |
| Imaging Technique | BOLD fMRI | Global decreases in hemodynamic signal | nih.govnih.gov |
| Animal Species | Male Lewis Rats | Neurovascular uncoupling observed | nih.govnih.gov |
| Correlated Measure | SERT Occupancy | Higher SERT occupancy linked to BOLD reduction | nih.govnih.gov |
Positron Emission Tomography (PET) for Neuroplastic Changes
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique used to quantify physiological processes, including receptor density and metabolic activity. In preclinical settings, PET is invaluable for assessing the long-term neuroplastic changes induced by substances like MDMA.
Preclinical PET studies in animal models such as rats and Göttingen minipigs have focused on the serotonin transporter (SERT), a primary target of MDMA. nih.gov By using specific radioligands like [¹¹C]DASB, researchers can measure the density of SERT in various brain regions. Studies have shown that chronic administration of MDMA can lead to significant reductions in SERT binding, suggesting a loss or downregulation of these transporters. nih.gov This is a key indicator of potential long-term neuroplastic changes in the serotonergic system. nih.gov
Simultaneous PET/fMRI studies have further elucidated the acute effects of MDMA on the brain. Using the radiotracer [¹⁸F]FDG to measure glucose metabolism, these studies have revealed localized increases in metabolic activity in brain regions involved in emotional processing, despite the global decreases in blood flow observed with fMRI. nih.gov This provides direct evidence of increased neuronal activity in specific circuits. Furthermore, by using [¹¹C]DASB in the same session, researchers can directly correlate the occupancy of SERT by MDMA with changes in both hemodynamics and metabolism. nih.gov
These PET methodologies are directly applicable to the study of Midomafetamine (N-methyl-d3). By employing these techniques, researchers can investigate its binding affinity for SERT, its impact on glucose metabolism, and its potential to induce long-term changes in the serotonergic system, which is crucial for understanding its therapeutic potential and neuroplastic effects.
| Radioligand | Target | Animal Model | Key Findings | Reference |
| [¹¹C]DASB | Serotonin Transporter (SERT) | Rats, Göttingen Minipigs | Reduced SERT binding after chronic MDMA | nih.govwikipedia.org |
| [¹⁸F]FDG | Glucose Metabolism | Male Lewis Rats | Localized increases in metabolic activity | nih.gov |
Computational and In Silico Approaches to Molecular Interaction
Computational and in silico methods, including molecular docking and molecular dynamics simulations, provide a powerful lens through which to examine the interaction of small molecules with their biological targets at an atomic level. These approaches are essential for understanding the binding mechanisms of compounds like Midomafetamine.
Studies on the parent compound, MDMA, have utilized these techniques to model its interaction with the human serotonin transporter (hSERT). nih.govnih.gov Through a combination of induced fit docking, Monte Carlo simulations, and Gibbs free energy calculations, researchers have proposed a detailed mechanistic model of how MDMA occupies both the central (S1) and allosteric (S2) binding sites of hSERT. nih.gov These simulations have identified key amino acid residues that form strong and frequent interactions with MDMA, including salt bridges with Glu494 and Asp328, a hydrogen bond with Thr497, a π-π stacking interaction with Phe556, and a cation-π interaction with Arg104. nih.gov The computational results have shown a high correlation with experimental data for binding at both the S1 and S2 sites. nih.gov
These in silico models suggest a unique binding mode for MDMA compared to serotonin or traditional antidepressants, which may explain its distinct psychoactive profile. nih.gov The identification of intermediate conformations of the ligand within the allosteric site and between the two binding sites has helped to outline a potential pathway for the internalization of MDMA into the neuron. nih.gov
Other computational studies have employed methods like the Density Functional Theory (DFT) based method (DFTB) and the B3LYP/6-31G* method to investigate the stacking interactions between MDMA and DNA base pairs (adenine-thymine and guanine-cytosine). nih.gov These studies provide insights into the potential for the molecule to intercalate with DNA, which is relevant for understanding its broader biological effects. nih.gov
| Computational Method | Target | Key Findings | Reference |
| Induced Fit Docking & Monte Carlo Simulation | Human Serotonin Transporter (hSERT) | Identified key interacting amino acid residues (Glu494, Asp328, Thr497, Phe556, Arg104) | nih.gov |
| DFTB and B3LYP/6-31G * | DNA Base Pairs | Calculated stabilization energies for MDMA intercalation with AT and GC pairs | nih.gov |
Future Directions in Academic Research on Midomafetamine, N Methyl D3
Elucidating Remaining Mechanistic Gaps in Neurotransmitter Systems
While the primary mechanism of action of MDMA is understood to involve the inhibition of transporter proteins for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), leading to their accumulation in the synaptic cleft, significant questions remain, particularly regarding its deuterated analogue, Midomafetamine, (N-methyl-d3)-. youtube.com Future research will focus on several key areas to fill these knowledge gaps.
Furthermore, the precise neurobiological underpinnings of MDMA's unique prosocial effects are not fully resolved. youtube.com While the release of hormones like oxytocin (B344502) has been proposed, studies have not consistently linked oxytocin levels to the prosocial effects of MDMA. youtube.com Future research on midomafetamine should employ advanced neuroimaging and neurochemical techniques to explore how deuteration impacts the neural circuits and neurotransmitter dynamics underlying empathy, social closeness, and reduced threat detection. This could involve investigating effects on the amygdala, prefrontal cortex, and other regions involved in social processing.
Table 1: Key Mechanistic Questions for Future Midomafetamine Research
| Research Area | Specific Question | Potential Impact |
|---|---|---|
| Receptor Pharmacology | Does N-methyl-d3 substitution alter binding affinity or functional activity at specific serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B)? | Understanding nuances in the pharmacological profile and potential differences in psychoactive effects compared to MDMA. |
| Thermoregulation | What are the specific downstream pathways affected by deuteration that lead to a reduced hyperthermic response? | Enhancing the understanding of the compound's physiological effects. |
| Prosocial Effects | How does midomafetamine modulate neural circuits involved in social cognition and empathy, and is this different from non-deuterated MDMA? | Clarifying the mechanism behind the unique therapeutic effects and optimizing its clinical application. |
| Neurotransmitter Dynamics | Does deuteration affect the ratio of serotonin to dopamine release, or the kinetics of their release and reuptake, in specific brain regions? | Providing a more detailed picture of the compound's neurochemical signature. |
Development of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify minute concentrations of midomafetamine and its metabolites in biological matrices is crucial for both preclinical research and potential future clinical monitoring. While numerous methods exist for analyzing amphetamine-type substances, future research will focus on developing and refining techniques with enhanced sensitivity, specificity, and efficiency for deuterated compounds. researchgate.netnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of psychoactive substances in matrices like blood, urine, and hair. unb.brnih.gov Future work will likely involve optimizing LC-MS/MS protocols specifically for midomafetamine. This includes the development of highly specific deuterated internal standards to ensure precise quantification and the establishment of methods capable of differentiating between various deuterated and non-deuterated metabolites. unb.br Such methods are essential for detailed pharmacokinetic and metabolic studies.
Beyond established techniques, there is a trend toward developing novel and rapid analytical tools. Voltammetric and other electrochemical methods offer the potential for fast and sensitive detection of electroactive compounds like MDMA and could be adapted for midomafetamine. mdpi.comuantwerpen.be Additionally, the development of point-of-care tests (POCT), potentially using technologies like lateral flow immunoassays (LFA), could provide rapid screening capabilities in various settings, although achieving high sensitivity for trace amounts remains a challenge. nih.gov
Table 2: Comparison of Analytical Techniques for Psychoactive Substance Detection
| Technique | Principle | Application for Midomafetamine | Future Development Focus |
|---|---|---|---|
| LC-MS/MS | Separation by chromatography followed by mass-based detection and fragmentation. nih.gov | Gold standard for quantification in biological samples (blood, urine, hair). unb.brnih.gov | Increased sensitivity for trace metabolites; high-throughput automation. |
| GC-MS | Separation of volatile compounds by chromatography followed by mass-based detection. researchgate.net | Confirmatory analysis, particularly for identifying specific metabolites. | Miniaturization for field use; improved derivatization techniques. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary tube. researchgate.net | High-resolution separation of parent drug from metabolites. | Enhanced coupling with mass spectrometry for higher sensitivity. |
| Voltammetry | Measurement of current resulting from the oxidation or reduction of the analyte. uantwerpen.be | Rapid, low-cost detection in simple matrices. mdpi.com | Development of more selective electrodes to minimize interference. |
| Immunoassays (e.g., LFA) | Detection based on antibody-antigen binding. nih.gov | Rapid screening and point-of-care testing. | Creation of highly specific monoclonal antibodies for Midomafetamine. |
Novel Applications of Deuterium (B1214612) Labeling beyond Pharmacokinetics
The primary rationale for deuterium substitution in pharmaceuticals is often to alter metabolic pathways and improve pharmacokinetic properties. nih.govnih.gov However, the unique properties of the carbon-deuterium (C-D) bond open up applications that extend far beyond simple pharmacokinetic optimization.
One key area is in the study of drug metabolism and toxicology. The kinetic isotope effect (KIE), where the stronger C-D bond slows the rate of bond cleavage in enzymatic reactions, can be used as a tool to probe metabolic pathways. nih.govnih.gov By strategically placing deuterium atoms at different positions on the midomafetamine molecule, researchers can identify which sites are most susceptible to metabolism by enzymes like cytochrome P450. This approach not only clarifies metabolic routes but can also be used to intentionally block the formation of potentially reactive or toxic metabolites, a concept explored in studies of non-deuterated MDMA. nih.gov
Deuterium labeling is also indispensable in analytical chemistry, where deuterated analogues serve as ideal internal standards for mass spectrometry. unb.br Because they are chemically identical to the analyte but have a different mass, they co-elute during chromatography and experience similar ionization effects, allowing for highly accurate quantification. Future research will continue to rely on specifically synthesized deuterated standards of midomafetamine and its metabolites for precise analytical measurements.
Finally, deuterium substitution can be used to investigate fundamental neurochemical mechanisms. For example, the KIE can help determine the rate-limiting steps in enzymatic processes involved in neurotransmitter synthesis or degradation, providing insights into neurochemistry that are not directly related to the drug's own metabolism. nih.gov
Integration of Multi-Omics Data in Preclinical Research
To achieve a holistic understanding of the biological effects of midomafetamine, future preclinical research will increasingly adopt a multi-omics approach. nih.gov This strategy involves integrating data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to create a comprehensive picture of the drug's impact on a biological system. nashbio.com
By combining these datasets, researchers can move beyond studying a single target and instead analyze how midomafetamine perturbs entire cellular pathways and networks. nih.govnashbio.com For instance, transcriptomic (RNA sequencing) and proteomic (mass spectrometry) analyses of neuronal cells or brain tissue exposed to midomafetamine could reveal changes in the expression of genes and proteins related to synaptic plasticity, neuroinflammation, or metabolic function. Metabolomic profiling could then identify corresponding changes in downstream small-molecule metabolites, providing a functional readout of the cellular response.
This integrative approach is particularly valuable for identifying potential biomarkers of response and for understanding inter-individual variability. nih.gov Genomic analyses, for example, could uncover genetic polymorphisms in serotonin receptors or metabolic enzymes that influence how an individual responds to midomafetamine, paving the way for personalized medicine approaches. nih.govazolifesciences.com The integration of multi-omics data with advanced in vitro models, such as organ-on-a-chip systems, represents a powerful paradigm for future psychedelic research. researchgate.net
Table 3: Components of a Multi-Omics Research Strategy for Midomafetamine
| Omics Layer | Technology | Biological Information Provided | Research Application |
|---|---|---|---|
| Genomics | DNA Sequencing | Genetic variations (SNPs) in receptors, transporters, and enzymes. azolifesciences.com | Identify genetic predictors of therapeutic response or susceptibility to adverse effects. |
| Transcriptomics | RNA-Seq | Changes in gene expression in response to the drug. | Reveal cellular pathways modulated by Midomafetamine (e.g., neuroplasticity, stress response). |
| Proteomics | Mass Spectrometry | Changes in protein abundance and post-translational modifications. | Identify protein-level targets and signaling cascades affected by the drug. |
| Metabolomics | Mass Spectrometry, NMR | Changes in the profile of small-molecule metabolites (e.g., neurotransmitters, lipids, amino acids). | Assess the functional impact of the drug on cellular metabolism and neurochemistry. |
Methodological Innovations in In Vitro and In Vivo Non-Clinical Models
The future of preclinical research on midomafetamine will be shaped by the adoption of New Approach Methodologies (NAMs) that offer greater human relevance and reduce the reliance on traditional animal testing. axionbiosystems.comemulatebio.comfda.gov These innovations are critical for improving the translation of preclinical findings to human clinical outcomes. nih.gov
A significant advancement is the use of organ-on-a-chip (OOC) technology. nih.gov These microfluidic devices contain living human cells in a 3D arrangement that mimics the physiology of human organs, such as the brain or the blood-brain barrier. emulatebio.commdpi.com A "brain-on-a-chip" model, for example, can incorporate different cell types like neurons, astrocytes, and microglia, allowing researchers to study complex processes such as neuroinflammation, synaptic activity, and drug transport in a human-relevant microenvironment. emulatebio.com Such models offer a superior alternative to conventional 2D cell cultures, which often fail to replicate the intricate cellular interactions of a living organ. nih.gov
In addition to OOCs, other advanced models include 3D organoids and sophisticated in silico computational modeling. axionbiosystems.com Brain organoids derived from human induced pluripotent stem cells (iPSCs) can recapitulate aspects of brain development and organization, providing a platform to study the effects of compounds on human neural tissue. itmedicalteam.pl In silico approaches, including physiologically based pharmacokinetic (PBPK) modeling and quantitative systems pharmacology (QSP), can integrate in vitro data to predict a drug's behavior in the human body, guiding study design and reducing the number of animal experiments required. nih.gov While genetically modified animal models will continue to be a valuable tool for studying systemic effects, the future lies in an integrated approach that leverages these innovative, human-centered platforms to generate more predictive and reliable data. itmedicalteam.pleurekaselect.com
Q & A
Q. What are the key considerations in designing randomized controlled trials (RCTs) for midomafetamine-assisted therapy in PTSD?
Methodological Answer: RCTs for midomafetamine-assisted therapy require a triple-phase structure: preparation , MDMA administration , and integration sessions (Table 1). Blinding challenges arise due to MDMA’s psychoactive effects, necessitating active placebos (e.g., low-dose MDMA) and rigorous bias-minimization strategies. The FDA’s Special Protocol Assessment (SPA) with Lykos Therapeutics emphasized double-blind designs, standardized psychotherapy protocols, and predefined endpoints (e.g., CAPS-5 score reduction). Researchers must also align with FDA draft guidance on psychedelic trials, which recommends 12-week durability endpoints, though Lykos’ Phase 3 trials extended to 18 weeks .
Table 1: MDMA-Assisted Therapy Regimen
| Phase | Sessions | Duration per Session | Key Activities |
|---|---|---|---|
| Preparation | 3 | 60–90 minutes | Therapeutic alliance building, trauma education |
| MDMA Administration | 3 | 8 hours (incl. 2-hour peak) | Drug intake, therapist-supported processing |
| Integration | 9 | 60–90 minutes | Consolidation of insights, coping strategies |
Q. How is the efficacy of midomafetamine assessed in clinical trials, and what endpoints are prioritized?
Methodological Answer: Efficacy is measured using clinician-administered scales like the Clinician-Administered PTSD Scale (CAPS-5) and self-reported tools (e.g., SDS, Sheehan Disability Scale). FDA guidance emphasizes durability, requiring endpoint assessments ≥12 weeks post-treatment. Lykos’ Phase 3 trials (MAPP1/MAPP2) used 18-week primary endpoints, with exploratory follow-ups at 6–12 months. Secondary endpoints include functional improvement (e.g., relationship stability, employment) and comorbid symptom reduction (e.g., depression, suicidality). Discrepancies between FDA-recommended and trial-specific timelines highlight the need for harmonization in durability metrics .
Q. What neuropharmacological mechanisms underlie midomafetamine’s potential therapeutic effects in PTSD?
Methodological Answer: Midomafetamine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and releaser, with affinity for 5-HT2A receptors (Table 2). Preclinical studies suggest it reduces amygdala hyperactivity (fear response) while enhancing prefrontal cortex connectivity, facilitating fear extinction. Mechanistic research should integrate fMRI/PET imaging to map acute vs. long-term neuroplastic changes. Comparative studies with classic psychedelics (e.g., psilocybin) are critical to isolate entactogen-specific pathways .
Table 2: Neuropharmacological Profile
| Property | Detail |
|---|---|
| Molecular Formula | C11H15NO2 |
| Primary Targets | SERT, NET, DAT; 5-HT2A |
| Mechanism in PTSD | Fear response dampening, emotional memory reprocessing |
Advanced Research Questions
Q. How can researchers address expectancy bias in midomafetamine trials, especially given participants’ prior MDMA use?
Methodological Answer: Expectancy bias is heightened in psychedelic trials due to widespread media coverage and participant pre-exposure. Lykos’ Phase 3 trials reported ~30% of participants had prior MDMA use, complicating blinding . Mitigation strategies include:
- Blinding validation : Post-trial surveys to assess guess accuracy.
- Active placebo controls : Use subperceptual doses or psychoactive comparators (e.g., methylphenidate).
- Covariate adjustment : Statistical control for prior use in efficacy analyses. The FDA Advisory Committee criticized Lykos for inadequate bias controls, underscoring the need for adaptive designs (e.g., sequential parallel comparison) .
Q. What methodologies are recommended for analyzing contradictory data on midomafetamine’s durability of effect?
Methodological Answer: Durability contradictions arise from variable endpoint timings (e.g., 12 vs. 18 weeks) and heterogeneous follow-up protocols. Researchers should:
- Conduct meta-analyses pooling data across trials (e.g., MAPP1/MAPP2 vs. future Phase 3 studies).
- Apply survival analysis to model relapse rates over time.
- Use mixed-effects models to account for dropout bias, particularly in long-term follow-ups where Lykos faced criticism for underreporting attrition . Table 3: Endpoint Timing Comparison
| Source | Primary Endpoint | Durability Assessment |
|---|---|---|
| FDA Draft Guidance | 12 weeks | N/A |
| Lykos Phase 3 Trials | 18 weeks | 6–12 months |
Q. How should the integration of psychotherapy be methodologically controlled in trials to isolate midomafetamine’s therapeutic contribution?
Methodological Answer: Isolating drug vs. therapy effects requires component analysis designs :
- Additive design : Compare MDMA + therapy vs. therapy alone vs. placebo + therapy.
- Dose-response : Vary therapy intensity (e.g., number of sessions) across arms. Lykos’ trials used a fixed therapy protocol, limiting mechanistic insights. Future studies should incorporate mediator analyses (e.g., therapeutic alliance quality as a covariate) and process measures (e.g., audio recordings of sessions coded for therapist adherence). The FDA Advisory Committee highlighted this as a critical gap, urging delineation of drug-specific vs. synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
